molecular formula C18H26O3 B15559389 Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Cat. No.: B15559389
M. Wt: 290.4 g/mol
InChI Key: MLGPZCOVWKAPPH-NTEUORMPSA-N
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Description

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPZCOVWKAPPH-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(C#CC#CC(/C=C/CCCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins and Bioactivities of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation protocols, and biological activities of the polyacetylene compound Octadeca-9,17-dien-12,14-diyne-1,11,16-triol. This document synthesizes current scientific knowledge to support further research and development of this promising natural product.

Natural Sources and Distribution

This compound is a naturally occurring polyacetylene found predominantly in plant species belonging to the Araliaceae and Apiaceae families. Different stereoisomers of this compound have been isolated from various plant sources, highlighting the rich chemical diversity within these botanical families. The known natural sources for specific stereoisomers are summarized in the table below.

StereoisomerNatural Source(s)Plant Part(s)Reported Yield
(11S,16S,Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (Oplopantriol A)Oplopanax horridus (Devil's Club)Root Bark1.8 g
(11s,16r,z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triolAngelica keiskei (Ashitaba)Aerial PartsNot Reported
(9E,11S,16S)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (Oplopantriol A)Angelica gigas, Heracleum candicansNot SpecifiedNot Reported
(+)-(9Z)-9,17-Octadecadiene-12,14-diyne-1,11,16-triolCussonia barteriLeavesNot Reported

Experimental Protocols: A Generalized Approach to Isolation and Purification

While specific, detailed protocols for the isolation of each stereoisomer are not extensively published, a general workflow can be constructed based on established methods for polyacetylene extraction and purification from plant materials. The following is a representative protocol.

Extraction
  • Plant Material Preparation : Air-dry the collected plant material (e.g., root bark, leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material with a non-polar solvent such as petroleum ether or n-hexane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction of the polyacetylenes.

  • Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is typically employed to isolate the target compound from the complex crude extract.

  • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC) :

    • Adsorb the crude extract onto a small amount of silica (B1680970) gel.

    • Pack a VLC column with silica gel and load the adsorbed sample.

    • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, n-hexane:ethyl acetate (B1210297) mixtures, ethyl acetate, and finally methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired polyacetylene.

  • Further Separation (e.g., Column Chromatography) :

    • Pool the fractions containing the target compound.

    • Subject the pooled fractions to repeated column chromatography over silica gel.

    • Employ a finer gradient of a suitable solvent system (e.g., n-hexane:ethyl acetate) to achieve better separation.

  • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC) :

    • For final purification to obtain a high-purity compound, use preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) with a mobile phase such as a methanol:water or acetonitrile:water gradient is commonly used.

    • Monitor the elution profile with a UV detector at wavelengths where polyacetylenes absorb (typically in the range of 200-300 nm).

    • Collect the peak corresponding to this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., hydroxyl, alkyne, alkene).

  • Ultraviolet (UV) Spectroscopy : To characterize the conjugated ene-diyne chromophore.

Biological Activities and Signaling Pathways

Polyacetylenes, including this compound and its analogs, exhibit a range of significant biological activities. Their anticancer and anti-inflammatory properties are of particular interest to the scientific community.

Anticancer Activity: Induction of Apoptosis

Oplopantriol A, a stereoisomer of the target compound, has been shown to possess chemopreventive effects on colorectal cancer.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The primary signaling cascade implicated is the TNF-related apoptosis-inducing ligand (TRAIL) pathway, also known as the death receptor pathway.[1]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway OPTA Oplopantriol A TNFRSF10A TNFRSF10A (Death Receptor) OPTA->TNFRSF10A Upregulates FADD FADD TNFRSF10A->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Activation Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Activation Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Oplopantriol A-induced apoptosis via the death receptor pathway.

Studies have demonstrated that Oplopantriol A upregulates the expression of genes within the tumor necrosis factor (TNF) receptor family, such as TNFRSF10A.[1] This leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn activates a caspase cascade, beginning with caspase-8 and culminating in the activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[1]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Polyacetylenes from the Araliaceae and Apiaceae families have also been recognized for their anti-inflammatory properties.[2] A key mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3]

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) Nucleus->Pro_inflammatory_genes Transcription Polyacetylenes Polyacetylenes (e.g., this compound) Polyacetylenes->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by polyacetylenes.

In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB dimer. NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Polyacetylenes can inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the expression of inflammatory mediators.

Conclusion and Future Directions

This compound and related polyacetylenes represent a class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The information presented in this guide highlights their natural abundance in specific plant families and outlines their mechanisms of action.

Future research should focus on:

  • Comprehensive Profiling : A more thorough investigation into the distribution and concentration of various stereoisomers of this compound across a wider range of plant species.

  • Protocol Optimization : The development and publication of detailed, optimized isolation protocols to improve yield and purity.

  • Mechanism of Action Studies : Further elucidation of the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety : Rigorous preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these promising natural products.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of polyacetylenes and harnessing their potential for the development of novel therapeutics.

References

Isolation of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol from Cassonia barteri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of the novel C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from the leaves of Cassonia barteri. This document details the experimental protocols for its extraction and purification and summarizes its known biological functions.

Introduction

Cassonia barteri (Araliaceae) is a plant traditionally used in African medicine for various ailments. Phytochemical analysis of this plant has led to the isolation of a novel C18-polyacetylene, identified as (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol. This compound has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties, making it a person of interest for further investigation in drug development.[1]

Physicochemical Properties

The fundamental physicochemical properties of the isolated compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₈H₂₆O₃
Molecular Weight290.4 g/mol
IUPAC Name(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol
PubChem CID102004534

Experimental Protocols

The isolation of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol from the leaves of Cassonia barteri was achieved through a bioassay-guided fractionation process. A general workflow for this process is outlined below.

Plant Material and Extraction

Fresh leaves of Cassonia barteri were collected and dried. The dried plant material was then ground into a fine powder. The powdered leaves were extracted with ethyl acetate (B1210297) to obtain a crude extract containing a mixture of phytochemicals.

Bioassay-Guided Fractionation

The crude ethyl acetate extract was subjected to a series of chromatographic separations to isolate the active compound. The fractionation process was guided by bioassays to identify the fractions with the desired biological activity. While the specific details of the chromatographic techniques employed in the original isolation are not fully available in the public domain, a typical bioassay-guided fractionation workflow is depicted in the following diagram.

G Start Dried & Powdered Cassonia barteri Leaves Extraction Extraction with Ethyl Acetate Start->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract Chromatography Chromatographic Separation CrudeExtract->Chromatography Fractions Fractions (F1, F2, ... Fn) Chromatography->Fractions Bioassay Biological Activity Screening Fractions->Bioassay ActiveFraction Identification of Active Fraction(s) Bioassay->ActiveFraction Purification Further Purification of Active Fraction(s) ActiveFraction->Purification IsolatedCompound Isolated (+)-9(Z),17-octadecadiene- 12,14-diyne-1,11,16-triol Purification->IsolatedCompound

Bioassay-Guided Isolation Workflow
Structure Elucidation

The chemical structure of the isolated pure compound was determined using a combination of spectroscopic techniques.[1] These methods are essential for unequivocally identifying the molecule's atomic composition and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Biological Activity

(+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol has been shown to exhibit a variety of biological activities. The quantitative data for these activities are summarized in the following table.

Activity TypeTarget Organism/SystemResult
Antibacterial Bacillus subtilisActive (MIC not reported)
Pseudomonas fluorescensActive (MIC not reported)
Antifungal Cladosporium cucumerinumActive (MIC not reported)
Molluscicidal Biomphalaria glabrataActive at low concentrations (LC₁₀₀ not reported)
Hemolytic (Not specified)Possesses hemolytic activity

Potential Signaling Pathways

While the specific signaling pathways modulated by (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol have not been elucidated, research on other polyacetylenes suggests potential mechanisms of action. Polyacetylenes are known to influence various cellular processes, including inflammation, apoptosis, and cell cycle regulation.[2][3][4]

Potential signaling pathways that may be affected by this compound include:

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.[2][4]

  • MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis.[5]

  • Apoptotic Pathways: Polyacetylenes have been shown to induce programmed cell death in various cell lines.

The diagram below illustrates a generalized overview of potential signaling pathways that could be influenced by polyacetylenes.

G cluster_pathways Potential Cellular Targets & Pathways Polyacetylene Polyacetylene Compound Cell Target Cell Polyacetylene->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK Apoptosis Apoptosis Pathway Cell->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation CellCycle Cell Cycle Regulation MAPK->CellCycle ProgrammedDeath Programmed Cell Death Apoptosis->ProgrammedDeath

Potential Signaling Pathways of Polyacetylenes

Further research is required to determine the precise molecular targets and mechanisms of action of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol.

Conclusion

The isolation of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol from Cassonia barteri has unveiled a promising natural product with diverse biological activities. This guide provides a foundational understanding of its isolation and known properties. Future research should focus on elucidating the specific mechanisms of action and signaling pathways to fully explore its therapeutic potential. The detailed experimental protocols and quantitative bioactivity data presented herein will be valuable for researchers and drug development professionals in advancing the study of this novel polyacetylene.

References

An In-depth Technical Guide on Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of the novel polyacetylene, Octadeca-9,17-dien-12,14-diyne-1,11,16-triol.

Chemical Structure and Properties

This compound is a C18 polyacetylene with a complex and highly unsaturated structure. Its chemical identity has been established through various spectroscopic methods.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol[1]
Molecular Formula C₁₈H₂₆O₃[1]
Molecular Weight 290.4 g/mol [1]
Canonical SMILES C=C--INVALID-LINK--O">C@HO[1]
InChI Key MLGPZCOVWKAPPH-BEMCDONGSA-N[1]
CAS Number 211238-60-7
Synonyms (+)-9(Z),17-Octadecadiene-12,14-diyne-1,11,16-triol, FS-9556

Natural Source and Isolation

This novel C18-polyacetylene is a natural product. It was first isolated from the ethyl acetate (B1210297) extract of the leaves of Cassonia barteri (Araliaceae), a plant collected in Cameroon. The compound has also been reported to be found in Angelica keiskei.

The isolation was achieved through a process known as bioassay-guided fractionation. This method involves separating the initial plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until the pure, active compound is isolated.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Plant Material (Cassonia barteri leaves) extract Ethyl Acetate Extract plant->extract Maceration/Soxhlet fractions Initial Fractions (e.g., via Column Chromatography) extract->fractions bioassay1 Biological Assay (e.g., Antibacterial) fractions->bioassay1 active_fraction Active Fraction(s) Identified bioassay1->active_fraction hplc Further Chromatographic Separation (e.g., HPLC) active_fraction->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Structure Determined spectroscopy->structure

Generalized workflow for bioassay-guided isolation.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are described in the primary literature (Planta Med. 1998 Jun;64(5):479-81), which was not publicly accessible for this review. The structure determination was accomplished using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Biological Activity

This compound has demonstrated a range of biological activities at low concentrations.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/SystemPotency/EffectReference
Antibacterial Bacillus subtilis, Pseudomonas fluorescensActive
Antifungal Cladosporium cucumerinumActive
Molluscicidal Biomphalaria glabrataActive at low concentrations
Hemolytic (Not specified)Possesses hemolytic activity

Note: Specific quantitative data for these activities, such as Minimum Inhibitory Concentration (MIC) or lethal concentration (LC50) values, are not available in the public domain and would be detailed in the primary publication.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly detailed in publicly available literature, research on other polyacetylenic compounds suggests potential mechanisms of action, particularly in the context of inflammation and cancer chemoprevention. Falcarinol-type polyacetylenes, for instance, have been shown to influence inflammatory responses, which are often mediated by signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a polyacetylene.

G cluster_pathway Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activation nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκB Degradation & NF-κB Release polyacetylene Polyacetylene (Hypothetical Inhibition) polyacetylene->ikb_kinase Inhibits nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Induces

Hypothetical inhibition of the NF-κB pathway by a polyacetylene.

Conclusion and Future Directions

This compound is a structurally unique natural product with a notable profile of antimicrobial and other biological activities. Its complex structure, featuring multiple hydroxyl groups, conjugated triple bonds (diyne), and double bonds (diene), makes it an interesting candidate for further investigation in drug discovery and development.

Future research should focus on:

  • Total synthesis of the molecule to confirm its structure and provide a renewable source for further studies.

  • Detailed investigation of its mechanism of action for each of its biological activities.

  • Elucidation of the specific signaling pathways it modulates in mammalian cells.

  • Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its bioactivity and to potentially design more potent and selective analogs.

This document serves as a guide to the existing knowledge on this compound, highlighting its potential while also underscoring the need for further in-depth research to fully characterize its therapeutic promise.

References

In-Depth Spectroscopic Analysis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of the naturally occurring polyacetylene, Octadeca-9,17-dien-12,14-diyne-1,11,16-triol. This compound, isolated from Cassonia barteri and Angelica keiskei, has garnered interest for its potential biological activities. This document details the spectroscopic data essential for its identification and structural elucidation, presents the experimental protocols for these analyses, and illustrates the general workflow for spectroscopic characterization.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in the molecule. The assignments, chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities are presented in Table 1.

Table 1. ¹H NMR Data for this compound.

Positionδ (ppm)MultiplicityJ (Hz)
1-CH₂3.64t6.6
2-CH₂1.57m
3-CH₂1.30m
4-CH₂1.30m
5-CH₂1.30m
6-CH₂1.42m
7-CH₂2.15m
8-CH₂2.15m
9-H5.54dt10.8, 7.5
10-H5.68dt10.8, 7.3
11-H4.88d7.3
16-H4.35q6.4
17-H5.92ddd17.2, 10.5, 6.4
18-Hₐ5.24d17.2
18-Hₑ5.12d10.5
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic states. The chemical shifts (δ) in ppm for each carbon atom are detailed in Table 2.

Table 2. ¹³C NMR Data for this compound.

Positionδ (ppm)
162.9
232.7
325.6
429.1
529.1
629.1
729.4
832.5
9124.9
10134.5
1164.2
1275.1
1380.5
1478.9
1584.7
1669.1
17140.2
18114.9
Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to deduce its elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides further structural information.

Table 3. Mass Spectrometry Data for this compound.

Ionm/z (observed)Formula
[M+Na]⁺313.1780C₁₈H₂₆O₃Na

Experimental Protocols

The following sections describe the general methodologies used for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: One-dimensional carbon spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • 2D NMR: To aid in the structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation information, the ion of interest (e.g., [M+H]⁺) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isolated Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR MS Mass Spectrometer (HRMS, MS/MS) MS_Prep->MS NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Process MS Data (Exact Mass, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of natural products.

An In-depth Technical Guide on the Biological Activity of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a polyacetylene natural product that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, supported by available data and generalized experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, microbiology, and drug development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.4 g/mol
CAS Number 211238-60-7
Appearance Not reported
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1]

Biological Activities

This compound, isolated from the ethyl acetate extract of Cassia barteri leaves, has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic effects.[1][2][3][4] The primary source for these findings is a study published in Planta Medica in 1998.[2]

Quantitative Data Summary

While the biological activities of this compound are reported, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for antibacterial and antifungal activities, and IC50/LC50 values for molluscicidal and hemolytic activities, are not available in the publicly accessible literature. The original research article containing this data could not be retrieved in full text.

Biological ActivityTarget Organism(s)Quantitative Data (e.g., MIC, IC50)Reference
Antibacterial Bacillus subtilis, Pseudomonas fluorescensNot publicly available[1][2][3][4]
Antifungal Cladosporium cucumerinumNot publicly available[1][2][3][4]
Molluscicidal Biomphalaria glabrataReported to be active at low concentrations, but specific values are not publicly available.[1][2][3][4]
Hemolytic Not specified (typically tested on red blood cells)Not publicly available[1][2]

Experimental Protocols

The detailed experimental protocols for the biological assays of this compound are presumed to be described in the original 1998 Planta Medica publication, which was not accessible. However, based on standard methodologies for these types of studies, the following are generalized protocols that are likely to have been employed.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (Bacillus subtilis, Pseudomonas fluorescens) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of the Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Assay (Agar Well Diffusion Method)

This method is commonly used to screen for antifungal activity.

  • Preparation of Fungal Culture: A suspension of the test fungus (Cladosporium cucumerinum) spores is prepared.

  • Agar (B569324) Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the fungal spore suspension.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Application of Compound: A specific volume of the test compound solution (at various concentrations) is added to each well.

  • Controls: A solvent control and a positive control (a known antifungal agent) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured.

Molluscicidal Activity Assay

This assay assesses the toxicity of a compound to snails, such as Biomphalaria glabrata, which is an intermediate host for schistosomiasis.

  • Acclimatization of Snails: Snails are acclimatized to laboratory conditions in dechlorinated water.

  • Preparation of Test Solutions: Solutions of the test compound are prepared at various concentrations in dechlorinated water.

  • Exposure: A defined number of snails are placed in beakers containing the test solutions.

  • Controls: A negative control (dechlorinated water only) and a positive control (a known molluscicide) are included.

  • Observation: The snails are observed for mortality at specific time points (e.g., 24 and 48 hours). Mortality is typically determined by lack of movement or response to a gentle probe.

  • Determination of LC50: The lethal concentration required to kill 50% of the snail population (LC50) is calculated using statistical methods.

Hemolytic Activity Assay

This assay determines the ability of a compound to lyse red blood cells.

  • Preparation of Red Blood Cell Suspension: Fresh red blood cells (e.g., from sheep or human) are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Preparation of Test Solutions: The test compound is serially diluted in the buffered saline.

  • Incubation: The red blood cell suspension is mixed with the test compound solutions and incubated at 37°C for a defined period (e.g., 1 hour).

  • Controls: A negative control (buffered saline) and a positive control (a known hemolytic agent like Triton X-100) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically (e.g., at 540 nm).

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Signaling Pathways

Currently, there is no publicly available information regarding the signaling pathways that may be modulated by this compound. Further research is required to elucidate the mechanism of action of this compound at the molecular level.

Visualizations

As no specific signaling pathways or complex experimental workflows have been identified for this compound, diagrams for these are not applicable at this time. Below is a logical relationship diagram illustrating the known biological activities.

Biological_Activities compound This compound antibacterial Antibacterial Activity compound->antibacterial antifungal Antifungal Activity compound->antifungal molluscicidal Molluscicidal Activity compound->molluscicidal hemolytic Hemolytic Activity compound->hemolytic

References

An In-depth Technical Guide on the Antimicrobial Spectrum of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol, a polyacetylene compound, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its known antimicrobial spectrum, detailing its activity against specific bacterial and fungal species. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative antimicrobial activities and presents standardized, widely accepted experimental protocols for determining such activity. Furthermore, a plausible mechanism of action is discussed based on the known effects of related polyacetylene compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in the potential of this compound as a novel antimicrobial agent.

Introduction

This compound is a C18 polyacetylene, a class of naturally occurring compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of conjugated triple bonds in their structures is believed to be a key factor in their bioactivity. This particular triol has been identified to possess activity against both bacteria and fungi, making it a compound of interest for further investigation in the search for new antimicrobial leads.

Antimicrobial Spectrum

Microorganism Type Activity Reported
Bacillus subtilisGram-positive bacteriumAntibacterial
Pseudomonas fluorescensGram-negative bacteriumAntibacterial
Cladosporium cucumerinumFungusAntifungal

Experimental Protocols

The following sections describe standardized and widely accepted methodologies for determining the antimicrobial spectrum of natural products like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in microbiology research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • This compound stock solution

  • Positive control antibiotic/antifungal

  • Negative control (vehicle solvent)

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of the Compound: Add 100 µL of the stock solution of this compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare 96-well plate with sterile broth prep_compound Prepare serial dilutions of test compound prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_results Read MIC (lowest concentration with no growth) incubate->read_results

Broth Microdilution Assay Workflow

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer or pipette tip

  • This compound solution

  • Positive control antibiotic/antifungal

  • Negative control (vehicle solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized microbial suspension is uniformly swabbed onto the surface of the agar plate.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Compound: A specific volume (e.g., 50-100 µL) of the this compound solution is added to the wells.

  • Controls: Positive and negative controls are added to separate wells on the same plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare agar plate with microbial lawn create_wells Create wells in the agar prep_plate->create_wells add_compound Add test compound and controls to wells create_wells->add_compound incubate Incubate plate add_compound->incubate measure_zones Measure zones of inhibition incubate->measure_zones

Agar Well Diffusion Assay Workflow

Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated. However, the antimicrobial activity of polyacetylenes is generally attributed to their ability to disrupt cell membranes. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. The conjugated diacetylenic moiety is thought to play a crucial role in this process.

Mechanism_of_Action compound This compound membrane Bacterial/Fungal Cell Membrane compound->membrane targets intercalation Intercalation into Lipid Bilayer membrane->intercalation disruption Membrane Disruption & Increased Permeability intercalation->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Proposed Mechanism of Action

Conclusion and Future Directions

This compound exhibits a promising, albeit narrowly defined, antimicrobial spectrum against both Gram-positive and Gram-negative bacteria, as well as a fungal species. The lack of detailed quantitative data highlights a significant gap in the current understanding of this compound's potential. Future research should prioritize the determination of MIC and MBC/MFC values against a broader panel of clinically relevant microorganisms. Furthermore, studies to elucidate the specific mechanism of action and to investigate potential synergistic effects with existing antimicrobial agents are warranted. Such research will be crucial in assessing the true therapeutic potential of this and other related polyacetylenes in the ongoing battle against infectious diseases.

The Critical Role of Stereochemistry in the Biological Activity of Natural Polyacetylenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural polyacetylenes are a diverse class of bioactive lipids characterized by the presence of two or more carbon-carbon triple bonds. Widely distributed in higher plants, particularly in the Apiaceae, Araliaceae, and Asteraceae families, these compounds exhibit a remarkable range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neurotoxic effects. The three-dimensional arrangement of atoms, or stereochemistry, within these molecules plays a pivotal role in their biological function. Subtle changes in the configuration of stereocenters can lead to significant differences in potency and mechanism of action, a crucial consideration for drug discovery and development. This guide provides a comprehensive overview of the stereochemistry of natural polyacetylenes, detailing methods for its determination, summarizing key stereochemical and biological data, and outlining the influence of stereoisomerism on biological signaling pathways.

I. Determination of Absolute Configuration in Natural Polyacetylenes

The unambiguous assignment of the absolute configuration of chiral centers is fundamental to understanding the structure-activity relationships of natural polyacetylenes. Several powerful analytical techniques are employed for this purpose.

Mosher's Ester Analysis

The modified Mosher's method is a widely used NMR spectroscopic technique for determining the absolute configuration of secondary alcohols, which are common in natural polyacetylenes.[1][2][3][4]

Experimental Protocol: Modified Mosher's Ester Analysis

  • Esterification: The polyacetylene alcohol of unknown stereochemistry is divided into two separate samples. One sample is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl] and the other with (S)-MTPA-Cl in the presence of a base like pyridine (B92270) or DMAP to form the respective (S)- and (R)-MTPA esters.

  • NMR Analysis: 1H NMR spectra are acquired for both diastereomeric Mosher esters.

  • Data Analysis: The chemical shifts (δ) of protons on either side of the newly formed ester linkage are carefully assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (ΔδSR = δS - δR) is then calculated for corresponding protons.

  • Configuration Assignment: According to the Mosher model, for an (R)-MTPA ester, the protons that lie on the same side as the phenyl group of the MTPA moiety in the most stable conformation will be shielded (experience an upfield shift) compared to the corresponding protons in the (S)-MTPA ester. Conversely, protons on the same side as the -CF3 group will be deshielded. A positive ΔδSR value for a given proton indicates it is on one side of the MTPA plane, while a negative value indicates it is on the other. By analyzing the pattern of ΔδSR values, the absolute configuration of the original alcohol can be deduced.

Logical Workflow for Mosher's Method

Mosher_Method cluster_start Starting Material cluster_reaction Esterification cluster_analysis NMR Analysis cluster_conclusion Conclusion Polyacetylene Polyacetylene with Unknown Stereocenter R_MTPA (R)-MTPA-Cl Polyacetylene->R_MTPA Reacts with S_MTPA (S)-MTPA-Cl Polyacetylene->S_MTPA Reacts with Ester_R (R)-Mosher Ester R_MTPA->Ester_R Ester_S (S)-Mosher Ester S_MTPA->Ester_S NMR_R 1H NMR of (R)-Ester Ester_R->NMR_R NMR_S 1H NMR of (S)-Ester Ester_S->NMR_S Delta_delta Calculate ΔδSR (δS - δR) NMR_R->Delta_delta NMR_S->Delta_delta Config Assign Absolute Configuration Delta_delta->Config

Caption: Workflow for determining absolute configuration using Mosher's method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, which can be used to determine the enantiomeric excess (e.e.) of a sample and to assign the absolute configuration by comparing the retention times with those of authentic standards.[5]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly used for the separation of polyacetylene enantiomers.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Sample Analysis: The polyacetylene sample is dissolved in the mobile phase and injected into the HPLC system.

  • Detection and Data Analysis: The elution of the enantiomers is monitored using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. The absolute configuration can be assigned by comparing the elution order with that of a known standard.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the molecule can be determined.

Experimental Protocol: VCD Analysis

  • Sample Preparation: The polyacetylene sample is dissolved in a suitable deuterated solvent (e.g., CDCl3) at a concentration that provides a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer of the polyacetylene is built, and its conformational space is explored using computational methods (e.g., Density Functional Theory - DFT). The VCD spectrum is then calculated for the lowest energy conformers.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

II. Stereochemical and Biological Data of Natural Polyacetylenes

The following tables summarize the stereochemical and cytotoxic data for several important natural polyacetylenes.

Polyacetylene Natural Source Absolute Configuration Specific Rotation [α]D (c, solvent) Reference
(3R)-FalcarinolPastinaca sativa3R-37 (c 1.0, CHCl3)
(3R,9R,10R)-PanaxytriolPanax ginseng3R,9R,10R-18.6
OenanthotoxinOenanthe crocata14RNot Reported
(8S)-Deca-4,6-diyne-1,8-diol-1-O-β-d-glucopyranosideCarthamus tinctorius8S-18.5 (c 0.07, MeOH)
Polyacetylene/Analogue Cancer Cell Line IC50 (µM) Stereochemistry Reference
(3R,8S)-Falcarindiol analogueHccc-9810 (Cholangiocarcinoma)0.463R,8S
Panaquinquecol 4A2780 (Ovarian)7.60Not Specified
Panaquinquecol 4SKOV3 (Ovarian)27.53Not Specified
FalcarindiolHCT116 (Colon)~5-10Not Specified
FalcarindiolSW480 (Colon)~5-10Not Specified

III. Influence of Stereochemistry on Biological Signaling Pathways

The stereochemistry of natural polyacetylenes is a critical determinant of their interaction with biological targets, leading to the modulation of various signaling pathways.

Oenanthotoxin and GABAA Receptors

Oenanthotoxin, a potent neurotoxin, acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. The interaction of oenanthotoxin with the GABAA receptor is stereospecific, with the natural (14R)-enantiomer being the active form. Blockade of GABAA receptors by oenanthotoxin leads to a reduction in neuronal inhibition, resulting in seizures and respiratory paralysis.

Signaling Pathway of Oenanthotoxin at the GABAA Receptor

Oenanthotoxin_GABA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_R GABAA Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel GABA_R->Cl_channel Opens No_Hyperpolarization No Hyperpolarization (Excitation) GABA_R->No_Hyperpolarization Prevents opening of Cl- channel Oenanthotoxin (14R)-Oenanthotoxin Oenanthotoxin->GABA_R Blocks (Non-competitive) Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to

Caption: Oenanthotoxin stereospecifically blocks the GABAA receptor.

Polyacetylenes and the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Some polyacetylenes have been shown to inhibit the activation of the NF-κB pathway. Spiroketal polyacetylenes, for example, can inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The stereochemistry of these spiroketals likely influences their binding affinity to upstream kinases in the NF-κB pathway, such as IKK.

Inhibition of the NF-κB Pathway by Polyacetylenes

Caption: Polyacetylene spiroketals can inhibit the NF-κB signaling pathway.

Conclusion

The stereochemistry of natural polyacetylenes is a critical factor that dictates their biological activity. This guide has provided an in-depth overview of the key analytical methods used to determine the absolute configuration of these molecules, presented a summary of stereochemical and cytotoxic data for prominent examples, and illustrated the influence of stereoisomerism on important biological signaling pathways. A thorough understanding of the stereochemical nuances of natural polyacetylenes is essential for researchers in natural product chemistry, pharmacology, and drug development to unlock their full therapeutic potential. Future research should continue to focus on the enantioselective synthesis of polyacetylenes and the detailed elucidation of the molecular mechanisms by which different stereoisomers exert their biological effects.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a polyacetylene natural product that has garnered interest for its bioactive properties.[1][2][3] This compound has demonstrated a spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2][3] Specifically, it has shown inhibitory action against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Pseudomonas fluorescens, and the fungus Cladosporium cucumerinum.[1][2][3] Polyacetylenes as a class are known for their diverse biological activities, which often include antimicrobial and cytotoxic properties, making them a subject of interest in the development of new therapeutic agents.[4][5][6][7]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy and cytotoxic profile of this compound. The protocols described herein are foundational for preclinical assessment and include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity against mammalian cell lines.

Data Presentation

The antimicrobial activity of this compound can be quantified and summarized for comparative analysis. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismTypeMIC (µg/mL)
Bacillus subtilisGram-positive bacteriaData to be determined
Pseudomonas fluorescensGram-negative bacteriaData to be determined
Staphylococcus aureusGram-positive bacteriaData to be determined
Escherichia coliGram-negative bacteriaData to be determined
Cladosporium cucumerinumFungiData to be determined
Candida albicansFungiData to be determined

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismTypeMBC/MFC (µg/mL)
Bacillus subtilisGram-positive bacteriaData to be determined
Pseudomonas fluorescensGram-negative bacteriaData to be determined
Staphylococcus aureusGram-positive bacteriaData to be determined
Escherichia coliGram-negative bacteriaData to be determined
Cladosporium cucumerinumFungiData to be determined
Candida albicansFungiData to be determined

Table 3: Cytotoxicity (IC50) of this compound against Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Assay Method
HEK293Human embryonic kidneyData to be determinedMTT Assay
HeLaHuman cervical cancerData to be determinedMTT Assay
A549Human lung carcinomaData to be determinedLDH Assay

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Perform serial twofold dilutions in MHB in a 96-well plate.[11]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.[10]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8][11]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.[12][13]

Protocol 3: Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[16]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium and add to the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[14]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilution of Compound in 96-well Plate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_wells Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_wells From non-turbid wells incubate_mbc Incubate at 37°C for 18-24h plate_wells->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc Cytotoxicity_Workflow cluster_MTT MTT Cytotoxicity Assay seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Compound (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data Proposed_Mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction with membrane lipids disruption Membrane Disruption & Pore Formation membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death

References

Application Notes: Octadeca-9,17-dien-12,14-diyne-1,11,16-triol as a Potential Bifunctional Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a polyacetylenic fatty alcohol containing a conjugated diyne moiety, which represents a key functional group for engaging in click chemistry reactions. Specifically, the terminal alkyne within the diyne structure can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bifunctional nature, possessing two alkynes, allows for its potential use in creating crosslinked polymers, hydrogels, or as a linker for conjugating multiple biomolecules. The presence of hydroxyl groups also offers additional sites for chemical modification or for influencing solubility.

Potential Applications:

  • Bioconjugation: The diyne functionality allows for the covalent attachment of this molecule to azide-modified biomolecules such as proteins, peptides, nucleic acids, and sugars. This can be utilized for labeling, imaging, and targeted drug delivery.

  • Polymer Synthesis: As a bifunctional crosslinker, this compound can be used to form complex three-dimensional polymer networks and hydrogels through click polymerization with azide-containing monomers.

  • Material Science: Incorporation of this molecule into materials can be used to modify surface properties, creating biocompatible coatings or functionalized surfaces for cell culture and diagnostics.

  • Drug Development: The long carbon chain of the molecule could be explored for its potential as a lipid-like component in drug delivery systems, such as liposomes or micelles, with the click functionality enabling the attachment of targeting ligands or therapeutic agents.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for conjugating an azide-modified protein to this compound.

Materials:

  • This compound

  • Azide-modified protein (e.g., Azido-BSA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography columns (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 1 mg/mL solution of the azide-modified protein in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 500 µL of the 1 mg/mL azide-modified protein solution.

      • 10 µL of the 10 mM this compound stock solution (for a 10-fold molar excess, adjust as needed).

      • 20 µL of the 50 mM THPTA stock solution.

      • 10 µL of the 100 mM CuSO₄ stock solution.

    • Vortex briefly to mix.

  • Initiation of Reaction:

    • Add 20 µL of the freshly prepared 500 mM sodium ascorbate stock solution to initiate the reaction.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted small molecules and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Analysis:

    • Confirm the conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Further characterization can be performed using mass spectrometry.

Protocol 2: Formation of a Crosslinked Hydrogel

This protocol provides a general method for creating a hydrogel by crosslinking a diazide polymer with this compound.

Materials:

  • This compound

  • Diazide polymer (e.g., bis-azido-poly(ethylene glycol))

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Deionized water

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 20% (w/v) solution of the diazide polymer in deionized water.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Mixture:

    • In a suitable vessel, mix 1 mL of the 20% diazide polymer solution with 50 µL of the 100 mM this compound stock solution.

    • Add 20 µL of the 100 mM CuSO₄ stock solution and mix thoroughly.

  • Gelation:

    • Add 40 µL of the 500 mM sodium ascorbate solution to initiate the crosslinking reaction.

    • Mix quickly and allow the solution to stand at room temperature.

    • Monitor for gel formation. Gelation time can vary from minutes to hours depending on the concentrations and reactivity of the components.

  • Washing:

    • Once the gel has formed, wash it extensively with deionized water to remove any unreacted reagents and the copper catalyst.

  • Characterization:

    • The hydrogel properties, such as swelling ratio, mechanical strength, and morphology, can be characterized using standard techniques.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes for Protein Conjugation

Parameter Condition 1 Condition 2 Condition 3
Molar Ratio (Diyne:Protein) 5:110:120:1
Reaction Time (hours) 124
Temperature (°C) 25254
Conjugation Efficiency (%) 658578
Protein Aggregation (%) <5<5<2

Table 2: Hypothetical Properties of Hydrogels Formed with Varying Crosslinker Concentrations

Parameter 0.5 mol% Diyne 1.0 mol% Diyne 2.0 mol% Diyne
Gelation Time (minutes) 45208
Swelling Ratio (q) 15.210.86.5
Compressive Modulus (kPa) 51225

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide Azide-Modified Molecule (R1-N3) Triazole Triazole-Linked Conjugate Azide->Triazole Alkyne This compound (R2-C≡CH) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Stock Solutions (Diyne, Azide-Protein, Catalysts) B Combine Reactants (Protein, Diyne, THPTA, CuSO4) A->B C Initiate with Sodium Ascorbate B->C D Incubate (1-4h at RT or 4°C overnight) C->D E Size-Exclusion Chromatography (e.g., PD-10 column) D->E F SDS-PAGE Analysis E->F G Mass Spectrometry E->G

Caption: Experimental workflow for protein conjugation using CuAAC.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1][2] The CuAAC reaction, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, has become an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] This reaction is characterized by its high efficiency, mild reaction conditions, and stereo-specificity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[1][5] The resulting triazole ring is a stable and versatile linker, often considered a bioisostere for amide bonds, which contributes to its broad application in creating conjugates of natural products and other bioactive molecules.[6][7]

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene isolated from the leaves of Cassonia barteri.[8][9][10] This C18 compound possesses a unique structure featuring two alkyne groups, making it an excellent substrate for CuAAC reactions.[9] It has demonstrated a range of biological activities, including antibacterial, antifungal, and molluscicidal properties.[8] The presence of multiple hydroxyl groups enhances its potential for further functionalization and improves its solubility in various solvent systems. As a click chemistry reagent, this compound offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications.[9] The ability to selectively modify this natural product via CuAAC opens avenues for developing new drug candidates with enhanced potency, targeted delivery, or novel modes of action.[3][6]

These application notes provide a detailed protocol for the CuAAC reaction utilizing this compound, enabling researchers to synthesize a diverse range of triazole-containing conjugates for applications in drug development and chemical biology.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number211238-60-7[8][11]
Molecular FormulaC18H26O3[11][12]
Molecular Weight290.4 g/mol [11][12]
AppearanceNot specified[11]
Storage2-8°C Refrigerator[11]
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8]

Table 2: Representative Reaction Conditions for CuAAC

ParameterConditionRationale and RemarksReference
Catalyst CuSO4·5H2O with a reducing agent (e.g., Sodium Ascorbate) or a Cu(I) salt (e.g., CuI, CuBr)Cu(I) is the active catalytic species. Cu(II) salts are often used due to their stability and are reduced in situ.[1]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Bathocuproinedisulfonic acid (BCS)Ligands accelerate the reaction and protect the biomolecules from oxidative damage by stabilizing the Cu(I) oxidation state.[3]
Solvent t-BuOH/H2O, DMF, DMSO, CH3OH/H2OThe choice of solvent depends on the solubility of the substrates. For biomolecules, aqueous systems are preferred.[9]
Temperature Room temperature to 40°CThe reaction is typically efficient at room temperature, but gentle heating can increase the reaction rate.
Reaction Time 1 to 24 hoursReaction times can vary depending on the substrates and reaction conditions.[9]
Work-up Filtration, extraction, or chromatographyPurification methods depend on the properties of the product.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline and may require optimization for specific azide substrates.

Materials:

  • This compound

  • Azide derivative of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water (1:1), or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

  • TLC plates for reaction monitoring

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, solvents for extraction)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in the chosen solvent system in the reaction vessel.

    • Add the azide derivative (1.1 equivalents) to the solution.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Preparation of Catalyst Solution:

    • In a separate vial, prepare a stock solution of CuSO4·5H2O (e.g., 0.1 M in deionized water).

    • In another vial, prepare a stock solution of sodium ascorbate (B8700270) (e.g., 1 M in deionized water). This solution should be prepared fresh.

    • If a ligand is used, prepare a stock solution of the ligand (e.g., TBTA in DMSO or DMF).

  • Reaction Initiation:

    • To the degassed solution of the alkyne and azide, add the CuSO4·5H2O solution (typically 1-5 mol%).

    • If using a ligand, add it to the reaction mixture (typically in slight excess to the copper catalyst).

    • Add the freshly prepared sodium ascorbate solution (typically 10-20 mol%) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of EDTA to chelate the copper catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure triazole product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Dissolve Alkyne and Azide in Solvent Degas Degas with N2/Ar Reactants->Degas Initiation Add Catalyst and Reductant Degas->Initiation Catalyst_Sol Prepare Catalyst and Reductant Solutions Catalyst_Sol->Initiation Stir Stir at Room Temperature Initiation->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize by NMR, MS Purify->Characterize

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide R-N3 Azide->Triazole CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuI CuI->Triazole Catalyzes

Caption: Logical relationship of reactants and catalyst in CuAAC.

References

Protocol for Bioorthogonal Labeling with Diyne Compounds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry has revolutionized the study of biological processes by enabling the specific labeling and visualization of biomolecules in their native environment. Among the powerful tools in the bioorthogonal toolkit, diyne compounds, particularly strained cyclooctynes, have emerged as highly effective probes for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction's biocompatibility, proceeding efficiently at physiological temperatures and without the need for cytotoxic copper catalysts, makes it ideal for labeling biomolecules in living cells and organisms.[1][2]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of diyne compounds for bioorthogonal labeling. The protocols cover metabolic labeling of cellular proteins with diyne-modified precursors, followed by detection using in-gel fluorescence.

Core Concepts: Metabolic Labeling and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The general workflow for bioorthogonal labeling with diyne compounds involves a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing a bioorthogonal reporter, in this case, a diyne group. The cellular machinery incorporates this modified precursor into newly synthesized biomolecules, such as proteins, glycans, or nucleic acids.

  • Bioorthogonal Ligation: The diyne-labeled biomolecules are then detected by reacting them with a probe containing a complementary azide (B81097) group. This probe is often conjugated to a fluorophore for visualization or a biotin (B1667282) tag for enrichment. The reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage.[3]

This strategy allows for the specific detection of newly synthesized or modified biomolecules, providing a dynamic snapshot of cellular processes.

Data Presentation: Reactivity of Common Diyne Compounds

The efficiency of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for the reaction of various diyne compounds with benzyl (B1604629) azide, providing a quantitative comparison of their reactivity.

Diyne CompoundAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CyclooctyneOCT~0.002[4]
Monofluorinated CyclooctyneMFO~0.045[4]
Difluorinated CyclooctyneDIFO~0.3
DibenzocyclooctyneDIBO~0.1
BicyclononyneBCN0.75
Dibenzoannulated CyclooctyneDIBAC2.3

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for comparison purposes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Cultured Cells with a Diyne-Containing Amino Acid Analog

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or a diyne equivalent, into newly synthesized proteins in cultured mammalian cells. For the purpose of this protocol, we will refer to a generic alkyne-containing amino acid.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Alkyne-containing amino acid analog (e.g., L-propargylglycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or culture dish to reach 70-80% confluency on the day of the experiment. The required number of cells will depend on the downstream application. For in-gel fluorescence of the whole proteome, one well of a 12-well plate is typically sufficient.

  • Metabolic Labeling:

    • Remove the complete culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add methionine-free medium supplemented with the alkyne-containing amino acid analog. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup, but a starting point of 25-50 µM for 4-16 hours is recommended.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Remove the labeling medium and wash the cells twice with cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click reaction.

Protocol 2: In-Gel Fluorescence Detection of Diyne-Labeled Proteins

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkyne-labeled proteins in the cell lysate and an azide-functionalized fluorophore, followed by visualization via SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Alkyne-labeled protein lysate (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., AF568 Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • SDS-PAGE loading buffer

  • Cold acetone (B3395972)

  • Cold methanol (B129727)

Click Reaction Cocktail Preparation (prepare fresh):

For a 50 µL reaction:

  • Protein Lysate: 20-50 µg in up to 34 µL of lysis buffer

  • Azide-Fluorophore (10 mM stock in DMSO): 1 µL (final concentration 200 µM)

  • TCEP (50 mM stock in water): 2 µL (final concentration 2 mM)

  • TBTA (10 mM stock in DMSO): 1 µL (final concentration 200 µM)

  • CuSO₄ (50 mM stock in water): 2 µL (final concentration 2 mM)

Procedure:

  • Click Reaction:

    • In a microcentrifuge tube, add the protein lysate.

    • Add the azide-fluorophore, TCEP, and TBTA to the lysate and vortex gently.

    • Initiate the reaction by adding the CuSO₄ solution. Vortex gently.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Protein Precipitation (to remove excess dye):

    • Add 4 volumes (200 µL) of cold acetone to the reaction mixture.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 200 µL of cold methanol and centrifuge again.

    • Air-dry the pellet for 5-10 minutes.

  • Sample Preparation for SDS-PAGE:

    • Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE loading buffer.

    • Boil the sample at 95°C for 5-10 minutes.

  • SDS-PAGE and Fluorescence Imaging:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • After electrophoresis, wash the gel in deionized water for 5-10 minutes.

    • Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore (e.g., for AF568, Ex: ~568 nm, Em: ~603 nm).

    • (Optional) After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_seeding 1. Seed Cells metabolic_labeling 2. Incubate with Diyne Analog cell_seeding->metabolic_labeling cell_lysis 3. Lyse Cells & Collect Protein metabolic_labeling->cell_lysis click_reaction 4. Perform Click Reaction with Azide-Fluorophore cell_lysis->click_reaction protein_precipitation 5. Precipitate Protein to Remove Excess Dye click_reaction->protein_precipitation sds_page 6. Run SDS-PAGE protein_precipitation->sds_page fluorescence_imaging 7. In-Gel Fluorescence Imaging sds_page->fluorescence_imaging

Caption: Experimental workflow for bioorthogonal labeling and detection.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Changes in Gene Expression transcription_factors->gene_expression

Caption: A generic receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Studying Polyacetylene Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple acetylene (B1199291) functional groups. Found in various plant families, such as Apiaceae and Araliaceae, these compounds have garnered significant interest in the scientific community due to their diverse biological activities. This document provides a detailed guide to the experimental setups and protocols required to investigate the cytotoxic, anti-inflammatory, and antioxidant properties of polyacetylenes, along with methods to elucidate their impact on key cellular signaling pathways.

I. Extraction and Isolation of Polyacetylenes

A crucial first step in studying the bioactivity of polyacetylenes is their extraction and isolation from plant material.

Protocol: Solvent Extraction and Chromatographic Purification

  • Extraction :

    • Air-dry and powder the plant material (e.g., roots, leaves).

    • Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to enrich for lipophilic polyacetylenes, followed by solvents like ethyl acetate (B1210297) and methanol (B129727).

    • Concentrate the extracts under reduced pressure.

  • Fractionation :

    • Subject the crude extracts to column chromatography using silica (B1680970) gel or other suitable stationary phases.

    • Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification :

    • Further purify the fractions containing polyacetylenes using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water).

    • Monitor the elution profile using a UV detector, as polyacetylenes typically exhibit characteristic UV absorption spectra.

  • Structure Elucidation :

    • Characterize the purified compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their chemical structures.

II. Assessment of Cytotoxic Activity

The potential of polyacetylenes to inhibit cancer cell growth is a key area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding :

    • Seed cancer cell lines (e.g., MIA PaCa-2, COLO320) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment :

    • Prepare stock solutions of the isolated polyacetylenes in a suitable solvent like DMSO.

    • Treat the cells with various concentrations of the polyacetylenes. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation :

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization :

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Cytotoxic Activity of Selected Polyacetylenes

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-oneMIA PaCa-272>100[1]
8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-oneCOLO32072>100[1]
Pentadeca-(9E)-ene-11,13-diyne-2,8-dioneMIA PaCa-27215.3 ± 1.5[1]
Pentadeca-(9E)-ene-11,13-diyne-2,8-dioneCOLO3207210.2 ± 1.1[1]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneMIA PaCa-27212.8 ± 1.2[1]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneCOLO320728.5 ± 0.9[1]

III. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Polyacetylenes can be screened for their ability to modulate inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture :

    • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Treatment and Stimulation :

    • Pre-treat the cells with different concentrations of the polyacetylene compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

  • Incubation :

    • Incubate the cells for 24 hours.

  • Griess Reaction :

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement :

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.

  • Data Analysis :

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Table 2: Anti-inflammatory Activity of Selected Polyacetylenes

CompoundCell LineIC50 (µM) for NO InhibitionReference
(9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA)RAW 264.74.28[2][3]
Polyacetylene Glucoside 2RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 4RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 5RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 8RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 11RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 12RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 13RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 16RAW 264.75.0 - 40.0[4]
Polyacetylene Glucoside 18RAW 264.75.0 - 40.0[4]

IV. Assessment of Antioxidant Activity

The ability of polyacetylenes to scavenge free radicals is an important aspect of their bioactivity. The DPPH radical scavenging assay is a common method for evaluating antioxidant potential.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation :

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Reaction Mixture :

    • In a 96-well plate, add different concentrations of the polyacetylene compounds.

    • Add the DPPH solution to each well. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation :

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement :

    • Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.

  • Data Analysis :

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 or EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

V. Elucidation of Signaling Pathways

To understand the molecular mechanisms underlying the observed bioactivities, it is essential to investigate the effects of polyacetylenes on key cellular signaling pathways. Western blotting is a powerful technique for this purpose.

Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis :

    • Treat cells with the polyacetylene of interest for a specific duration.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE :

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking :

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation :

    • Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., NF-κB, p-IκBα, MAPK, p-ERK, AMPK, p-AMPK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis :

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation levels.

A. Anti-inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation. Some polyacetylenes exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB_complex IκBα-NF-κB Complex IKK->IkBa_NFkB_complex Inhibits Dissociation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS (Inflammatory Gene) Nucleus->iNOS Induces Transcription Polyacetylene Polyacetylene Polyacetylene->IKK Inhibits IkBa_NFkB_complex->IKK

Caption: Inhibition of the NF-κB signaling pathway by polyacetylenes.

B. Cell Growth and Proliferation Signaling Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Its dysregulation is common in cancer.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes Polyacetylene Polyacetylene Polyacetylene->Raf Inhibits? Polyacetylene->MEK Inhibits? Polyacetylene->ERK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway by polyacetylenes.

C. Metabolic Regulation Signaling Pathway: AMPK

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. Its activation can inhibit cell growth and proliferation.

AMPK_Pathway Polyacetylene Polyacetylene LKB1 LKB1 Polyacetylene->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates MetabolicProcesses Anabolic Processes (e.g., Fatty Acid Synthesis) AMPK->MetabolicProcesses Inhibits CatabolicProcesses Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->CatabolicProcesses Promotes

Caption: Activation of the AMPK signaling pathway by certain polyacetylenes.

VI. Experimental Workflow

The following diagram outlines a general workflow for investigating the bioactivity of polyacetylenes.

Experimental_Workflow Start Plant Material Extraction Extraction & Isolation of Polyacetylenes Start->Extraction Bioassays In vitro Bioactivity Screening Extraction->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay) Bioassays->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) Bioassays->Antioxidant Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism AntiInflammatory->Mechanism Antioxidant->Mechanism WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot End Data Analysis & Conclusion WesternBlot->End

Caption: General experimental workflow for polyacetylene bioactivity studies.

Conclusion

This document provides a comprehensive overview of the experimental setups and detailed protocols for investigating the bioactivity of polyacetylenes. By following these guidelines, researchers can effectively assess the cytotoxic, anti-inflammatory, and antioxidant properties of these promising natural compounds and gain insights into their underlying molecular mechanisms. The provided data and diagrams serve as a valuable resource for designing and executing robust experimental plans in the field of natural product drug discovery.

References

Application Notes and Protocols: Solubility of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene compound isolated from sources such as the leaves of Cassonia barteri and has been reported in Angelica keiskei.[1][2][3] This class of compounds is of significant interest to the scientific community due to its diverse biological activities. Notably, this compound has demonstrated antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2] Given its potential therapeutic applications, understanding its physicochemical properties, such as solubility, is critical for experimental design, formulation development, and in vitro/in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₃PubChem
Molecular Weight 290.4 g/mol PubChem[3][4]
CAS Number 211238-60-7ChemFaces[2]
Appearance Not specified (likely oil or solid)-
Known Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces[2]

Biological Activity Profile

This compound exhibits a range of biological activities, making it a compound of interest for further investigation. The known activities are summarized below.

Activity TypeTarget Organism/SystemReference
Antibacterial Bacillus subtilis, Pseudomonas fluorescensMedChemExpress[1], ChemFaces[2]
Antifungal Cladosporium cucumerinumMedChemExpress[1], ChemFaces[2]
Molluscicidal Biomphalaria glabrataMedChemExpress[1], ChemFaces[2]
Hemolytic Red blood cellsChemFaces[2]

The following diagram illustrates the known biological activities of this compound.

compound This compound antibacterial Antibacterial Activity compound->antibacterial antifungal Antifungal Activity compound->antifungal molluscicidal Molluscicidal Activity compound->molluscicidal hemolytic Hemolytic Activity compound->hemolytic bsubtilis Bacillus subtilis antibacterial->bsubtilis pfluorescens Pseudomonas fluorescens antibacterial->pfluorescens ccucumerinum Cladosporium cucumerinum antifungal->ccucumerinum bglabrata Biomphalaria glabrata molluscicidal->bglabrata

Biological activities of the compound.

Protocol for Determining Solubility in DMSO

The following protocol describes a general method for determining the kinetic solubility of this compound in DMSO. This method is adapted from standard laboratory procedures for hydrophobic compounds.

Materials
  • This compound

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Weigh out an excess amount of this compound (e.g., 5-10 mg) into a clean, dry glass vial.

    • Add a defined volume of DMSO (e.g., 1 mL) to the vial.

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.

    • Place the vial in a water bath sonicator for 15-30 minutes to aid dissolution.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation to ensure saturation.

  • Separation of Undissolved Compound:

    • After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a 0.22 µm DMSO-compatible syringe filter.

  • Quantification of Dissolved Compound:

    • Prepare a series of dilutions of the clear, saturated DMSO solution.

    • Quantify the concentration of the dissolved compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or a specific UV-Vis wavelength if the compound has a distinct chromophore).

    • Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the quantified concentration.

    • Express the solubility in appropriate units (e.g., mg/mL, mM).

The workflow for this protocol is depicted in the diagram below.

start Start step1 Add excess compound to a known volume of DMSO start->step1 step2 Vortex and Sonicate step1->step2 step3 Equilibrate for 24h with agitation step2->step3 step4 Centrifuge to pellet undissolved solid step3->step4 step5 Filter supernatant (0.22 µm filter) step4->step5 step6 Quantify concentration (e.g., HPLC, UV-Vis) step5->step6 step7 Calculate Solubility (mg/mL or mM) step6->step7 end_node End step7->end_node

Workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in DMSO is not currently published, its classification as soluble in this solvent by suppliers indicates it is a suitable vehicle for this compound in experimental settings. The provided protocol offers a robust framework for researchers to determine the precise solubility under their specific laboratory conditions. A thorough understanding of the solubility of this biologically active polyacetylene is essential for advancing its study in drug development and other scientific applications.

References

Application Notes and Protocols for Handling and Storage of Light-Sensitive Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the proper handling and storage of light-sensitive polyacetylenes to ensure their stability and integrity for research and drug development purposes. Polyacetylenes are a class of reactive compounds characterized by the presence of multiple acetylene (B1199291) functional groups. Many naturally occurring and synthetic polyacetylenes are highly sensitive to light, heat, and oxygen, which can lead to degradation and loss of biological activity.

General Handling and Storage Recommendations

Proper handling and storage are critical to prevent the degradation of light-sensitive polyacetylenes. Exposure to light, elevated temperatures, and oxygen can lead to isomerization, oxidation, and polymerization, altering the chemical structure and compromising experimental results.

Key Handling Principles:

  • Minimize Light Exposure: Conduct all manipulations in a darkened room or under amber or red light. Use amber-colored glassware or wrap containers and apparatus with aluminum foil to block light.[1][2][3]

  • Inert Atmosphere: Handle polyacetylene solutions and solids under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5]

  • Controlled Temperature: Store polyacetylenes at low temperatures, typically -20°C or below, to slow down degradation processes.[4][5][6]

  • Solvent Selection: Use high-purity, deoxygenated solvents for dissolving polyacetylenes. Ethers, such as diethyl ether and tetrahydrofuran, as well as chlorinated solvents like dichloromethane, are commonly used. However, the choice of solvent should be based on the specific polyacetylene's solubility and stability.

  • Avoid Contamination: Use clean, dry glassware and equipment to avoid introducing impurities that could catalyze degradation.

Storage of Solid Polyacetylenes:

  • Store in amber glass vials with Teflon-lined caps (B75204).

  • Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store at ≤ -20°C in a freezer.

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the compound.[5]

Storage of Polyacetylene Solutions:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store in amber glass vials with Teflon-lined caps under an inert atmosphere.

  • Store at ≤ -20°C. Note that storage of organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[5]

  • Avoid using plastic containers for storing organic solutions of polyacetylenes as plasticizers may leach into the solution.[4][5]

Quantitative Stability Data

The stability of polyacetylenes is influenced by various factors. The following table summarizes available data on the stability of falcarinol-type polyacetylenes under different conditions.

Compound/MatrixConditionDurationAnalyteRetention (%)Reference
Falcarinol in Carrot JuicepH 3.5 vs. pH 6.13 (natural)Not specifiedFalcarinol5-fold better extraction at pH 3.5[7]
Falcarindiol-3-acetate in Carrot JuicepH 3.5 vs. pH 6.13 (natural)Not specifiedFalcarindiol-3-acetate2-fold better extraction at pH 3.5[7]
Falcarinol in Fennel Bulb SlicesRoasting at 160°C15 minutesFalcarinol34%[7]
Falcarindiol in Fennel Bulb SlicesRoasting at 160°C15 minutesFalcarindiol19%[7]
Falcarindiol-3-acetate in Fennel Bulb SlicesRoasting at 160°C15 minutesFalcarindiol-3-acetate22%[7]
Falcarinol in CarrotsThermal Processing at 90°C2 minutesBiological Activity50-75%[7]
Tissue Homogenates (murine)Room Temperature35 minutesLipid Class Ratios~40% unchanged[8][9]
Tissue Homogenates (murine)Ice Water35 minutesLipid Class Ratios>90% unchanged[8][9]

Experimental Protocols

Protocol for Photostability Testing of Polyacetylenes (Forced Degradation)

This protocol outlines a general procedure for assessing the photodegradation of a polyacetylene sample. It is based on ICH guideline Q1B for photostability testing.[10]

Objective: To evaluate the intrinsic photostability of a polyacetylene and identify potential degradation products.

Materials:

  • Polyacetylene sample (solid or in a suitable solvent)

  • Photostability chamber with a light source capable of emitting both cool white fluorescent and near-ultraviolet (UV) light.

  • Amber glass vials and clear glass vials

  • High-purity, deoxygenated solvent (e.g., acetonitrile (B52724), methanol)

  • UPLC-MS/MS system or HPLC-UV/MS system

  • Control samples protected from light (wrapped in aluminum foil)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the polyacetylene in a suitable deoxygenated solvent at a known concentration (e.g., 1 mg/mL).

    • For solid-state testing, place a thin layer of the polyacetylene powder in a clear glass dish.

    • For solution-state testing, transfer aliquots of the stock solution into both clear and amber glass vials.

  • Exposure Conditions:

    • Place the samples (solid and solutions in clear vials) in the photostability chamber.

    • Simultaneously, place control samples (solid in a covered dish and solutions in amber vials) in the same chamber to assess the contribution of thermal degradation.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points:

    • Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the degradation kinetics.

  • Sample Analysis:

    • At each time point, dilute the sample solutions to a suitable concentration for analysis. For solid samples, dissolve a known amount in a suitable solvent.

    • Analyze the samples and controls using a validated stability-indicating UPLC-MS/MS or HPLC-UV/MS method (see Protocol 3.2).

    • Monitor the decrease in the peak area of the parent polyacetylene and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of the polyacetylene at each time point relative to the initial concentration.

    • Characterize the degradation products based on their mass spectral data.

    • Determine the degradation kinetics (e.g., first-order or zero-order).

Protocol for UPLC-MS/MS Analysis of Polyacetylene Stability

This protocol provides a general method for the quantification of a polyacetylene and its degradation products using UPLC-MS/MS. This method should be optimized and validated for the specific polyacetylene of interest.[11][12]

Objective: To develop a sensitive and specific method for quantifying a polyacetylene and its degradation products in stability studies.

Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • UPLC column suitable for the separation of nonpolar compounds (e.g., C18 or C8).

  • High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

  • Polyacetylene reference standard.

  • Internal standard (IS), if available (a structurally similar compound not present in the sample).

Procedure:

  • Chromatographic Conditions Development:

    • Optimize the mobile phase composition (e.g., gradient elution with acetonitrile and water containing 0.1% formic acid) to achieve good separation of the parent polyacetylene from its degradation products.

    • Select an appropriate column and set the column temperature (e.g., 40°C).

    • Optimize the flow rate (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry Conditions Optimization:

    • Infuse a standard solution of the polyacetylene and potential degradation products (if available) into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature, gas flows).

    • Operate in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis. Select precursor and product ion transitions for the polyacetylene and its degradation products.

  • Sample Preparation:

    • Dilute the samples from the stability study (Protocol 3.1) to fall within the linear range of the calibration curve.

    • Add the internal standard to all samples and calibration standards.

  • Calibration Curve:

    • Prepare a series of calibration standards of the polyacetylene in the same matrix as the samples.

    • Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Sample Analysis and Quantification:

    • Inject the prepared samples into the UPLC-MS/MS system.

    • Integrate the peak areas for the polyacetylene and its degradation products.

    • Calculate the concentrations in the samples using the calibration curve.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage_solid Solid Polyacetylene - Amber vial - Inert gas purge - ≤ -20°C low_light Low Light Conditions (Amber/Red Light) storage_solid->low_light Retrieve for Use storage_solution Polyacetylene Solution - Amber vial - Inert gas purge - ≤ -20°C storage_solution->low_light Retrieve for Use inert_atmosphere Inert Atmosphere (Glovebox/Schlenk Line) low_light->inert_atmosphere solvent_prep Use Deoxygenated High-Purity Solvents inert_atmosphere->solvent_prep If preparing solution sample_prep Sample Preparation - Minimize light exposure - Use amber vials inert_atmosphere->sample_prep Direct use of solution solvent_prep->sample_prep analysis UPLC-MS/MS or HPLC-UV - Stability-indicating method sample_prep->analysis end End: Experimental Use analysis->end start Start: Receiving Polyacetylene start->storage_solid Store Immediately start->storage_solution Store Immediately

Caption: Workflow for the handling and storage of light-sensitive polyacetylenes.

Degradation_Factors cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes polyacetylene Polyacetylene Stability light Light (UV-Vis) polyacetylene->light oxygen Oxygen (Air) polyacetylene->oxygen temperature Elevated Temperature polyacetylene->temperature ph pH (Acidic/Basic) polyacetylene->ph oxidation Oxidation light->oxidation isomerization Isomerization light->isomerization polymerization Polymerization light->polymerization oxygen->oxidation temperature->oxidation temperature->isomerization temperature->polymerization ph->isomerization loss_of_activity Loss of Biological Activity oxidation->loss_of_activity isomerization->loss_of_activity polymerization->loss_of_activity

Caption: Factors influencing the degradation of polyacetylenes.

References

Application Notes and Protocols for the Purification of Polyacetylenes from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple acetylene (B1199291) (triple bond) functional groups. Widely distributed in the plant kingdom, particularly in families such as Apiaceae, Araliaceae, and Asteraceae, these compounds have garnered significant interest due to their diverse and potent biological activities.[1][2][3] These activities include cytotoxic, anti-inflammatory, antimicrobial, and neurotoxic effects, making them promising candidates for drug discovery and development.[2][4] This document provides detailed application notes and protocols for the extraction, isolation, and purification of polyacetylenes from various plant sources, intended to guide researchers in obtaining these valuable compounds for further investigation.

Data Presentation: Purity and Yield of Purified Polyacetylenes

The following table summarizes the quantitative data from various studies on the purification of polyacetylenes, providing a comparative overview of the yields and purity levels achieved with different methods and from different plant sources.

Plant SourcePolyacetylene(s) PurifiedPurification Method(s)YieldPurity (%)Reference(s)
Platycodon grandiflorumPlatetyolin A, Platetyolin B, LobetyolinHSCCC, Preparative HPLC3.5 mg, 4.1 mg, 18.1 mg97.2, 96.7, 96.9[5][6]
Panax ginsengPanaxynol (B1672038), Panaxydol (B150440)Silica (B1680970) Gel Chromatography, Semi-preparative HPLCNot specified>98%[7][8]
Carrots (Daucus carota)Falcarinol, FalcarindiolColumn Chromatography, Preparative HPLCNot specified>98%[1]
Echinacea pallidaVarious polyacetylenes and polyenesBioassay-guided fractionation via silica gel column chromatography and preparative TLCNot specifiedNot specified[9]

Experimental Protocols

This section details the methodologies for the key experiments involved in the purification of polyacetylenes from plant extracts.

Protocol 1: Extraction and Initial Fractionation of Polyacetylenes from Panax ginseng

This protocol is adapted from methodologies that have successfully isolated panaxynol and panaxydol.[7][8]

1. Materials and Equipment:

  • Dried Panax ginseng roots

  • Industrial blender

  • Reflux extraction apparatus

  • Methanol (B129727), n-hexane

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1)

2. Extraction Procedure:

  • Grind the dried Panax ginseng roots into a fine powder using an industrial blender.

  • For every 20 g of ginseng powder, add 200 mL of methanol.

  • Perform reflux extraction for 4 hours. Methanol reflux has been shown to produce a significantly larger amount of polyacetylenes compared to other solvents like ethanol, hexane, or ethyl acetate (B1210297).[7][8]

  • After reflux, filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Resuspend the crude methanol extract in a mixture of n-hexane and water.

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate. The more non-polar polyacetylenes will partition into the n-hexane layer.

  • Collect the n-hexane layer.

  • Repeat the partitioning of the aqueous layer with fresh n-hexane two more times.

  • Combine the n-hexane fractions and evaporate the solvent under vacuum to yield the crude polyacetylene extract (CPE).

Protocol 2: Purification of Polyacetylenes by Silica Gel Column Chromatography

This protocol describes a general method for the fractionation of the crude polyacetylene extract obtained from Protocol 1.

1. Materials and Equipment:

  • Crude Polyacetylene Extract (CPE)

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • n-hexane, ethyl acetate, methanol

  • Fraction collector or collection tubes

  • TLC plates and developing chamber

2. Column Preparation:

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the column by running n-hexane through it until the packing is stable.

3. Sample Loading and Elution:

  • Dissolve the CPE in a minimal amount of n-hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate), followed by gradients with methanol if more polar compounds are targeted.

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate staining reagent.

  • Combine fractions containing compounds with similar TLC profiles.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Polyacetylenes

This protocol provides a general framework for the final purification of polyacetylene-containing fractions obtained from column chromatography. Specific conditions for different polyacetylenes are provided in the subsequent application notes.

1. Materials and Equipment:

  • Partially purified polyacetylene fractions

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Evaporate the solvent from the combined fractions from Protocol 2.

  • Redissolve the residue in a small volume of the initial HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Conditions and Purification:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run the HPLC method using a suitable gradient of solvents (e.g., a water/acetonitrile (B52724) or water/methanol gradient).

  • Monitor the elution of compounds using a UV detector at a wavelength appropriate for polyacetylenes (typically around 230-280 nm).[10]

  • Collect the peaks corresponding to the target polyacetylenes.

  • Evaporate the solvent from the collected fractions to obtain the purified polyacetylenes.

  • Assess the purity of the isolated compounds using analytical HPLC.

Application Note 1: Purification of Panaxynol and Panaxydol from Panax ginseng

Objective: To purify panaxynol and panaxydol for bioactivity studies.

Methodology: Following extraction and initial fractionation as described in Protocols 1 and 2, the resulting fractions are further purified by semi-preparative HPLC.

HPLC Parameters:

  • Column: C18, 5 µm particle size (e.g., 250 x 10 mm)

  • Mobile Phase: A linear gradient of acetonitrile and water.[11]

  • Gradient: Start with a higher water concentration and gradually increase the acetonitrile concentration over 40 minutes.[11]

  • Flow Rate: 1.5 mL/min[11]

  • Detection: UV at 254 nm[11]

  • Expected Retention Times: Panaxydol typically elutes before the less polar panaxynol.[11]

Results: This method has been shown to successfully separate panaxynol and panaxydol with high purity (>98%).[7] These purified compounds can then be used to investigate their cytotoxic and other biological activities. For instance, panaxydol has been found to exhibit greater anti-proliferative effects on 3T3-L1 preadipocytes compared to other polyacetylene fractions from ginseng.[7][8]

Application Note 2: Bioassay-Guided Fractionation of Cytotoxic Polyacetylenes from Echinacea pallida

Objective: To isolate polyacetylenes with cytotoxic activity against cancer cell lines.

Methodology: This approach uses a bioassay (e.g., a cell viability assay) to guide the purification process, ensuring that the most active compounds are isolated.

1. Extraction:

  • Extract dried, ground roots of Echinacea pallida with n-hexane.[9][12]

2. Bioassay-Guided Column Chromatography:

  • Fractionate the n-hexane extract using silica gel column chromatography as described in Protocol 2.

  • Test each fraction for its cytotoxic activity against a selected cancer cell line (e.g., MIA PaCa-2 human pancreatic adenocarcinoma cells).[12]

  • Select the most active fractions for further purification.

3. Final Purification:

  • Subject the active fractions to further rounds of column chromatography, potentially using a different stationary phase (e.g., reversed-phase C18) or preparative TLC to isolate the pure, active compounds.[9]

Results: This strategy has led to the isolation of several cytotoxic polyacetylenes and polyenes from Echinacea pallida.[12][13] The cytotoxic activity of the isolated compounds can then be quantified by determining their IC50 values.

Mandatory Visualizations

Signaling Pathway Diagram

Polyacetylene_NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates TNFR TNFR TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases Polyacetylenes Polyacetylenes Polyacetylenes->IKK inhibits DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by polyacetylenes.

Experimental Workflow Diagram

Polyacetylene_Purification_Workflow Plant_Material Dried Plant Material (e.g., Panax ginseng roots) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol Reflux) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane/water) Crude_Extract->Partitioning Crude_PA_Extract Crude Polyacetylene Extract Partitioning->Crude_PA_Extract Column_Chromatography Silica Gel Column Chromatography Crude_PA_Extract->Column_Chromatography Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation Active_Fractions Bioactive Fractions Fractionation->Active_Fractions HPLC Preparative/Semi-preparative HPLC Active_Fractions->HPLC Purified_Compound Purified Polyacetylene HPLC->Purified_Compound Analysis Structural Elucidation & Purity Analysis (NMR, MS, Analytical HPLC) Purified_Compound->Analysis

Caption: General workflow for the purification of polyacetylenes from plant extracts.

References

Troubleshooting & Optimization

"Stability issues of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadeca-9,17-dien-12,14-diyne-1,11,16-triol. The information provided is intended to help users address common stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent may impact the stability of the compound.

Q2: How should I store the solid compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of this polyacetylene. Storage recommendations are summarized in the table below.[1]

Q3: How long are solutions of this compound stable?

A3: It is highly recommended to prepare and use solutions on the same day.[1] If stock solutions are necessary, they can be stored in tightly sealed vials at -20°C for up to two weeks.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the general stability characteristics of polyacetylenes like this one?

A4: Polyacetylenes are known to be sensitive to various environmental factors. They can be unstable in the presence of oxygen, light, and heat, and may also be affected by changes in pH.[2] Due to their chemical structure, which includes conjugated diene and diyne moieties, they are susceptible to oxidation and polymerization.

Q5: Are there any known incompatibilities I should be aware of?

A5: While specific incompatibility data for this triol is limited, it is a good practice to avoid strong oxidizing agents and reactive metals. Terminal alkynes, a related structural feature, can form explosive acetylides with certain metals like copper, silver, and mercury.

Troubleshooting Guide

This guide addresses common problems encountered when working with solutions of this compound.

Problem 1: I am observing a loss of biological activity or inconsistent experimental results over time.

  • Possible Cause: Degradation of the compound in your solution.

  • Troubleshooting Steps:

    • Solution Age: Always use freshly prepared solutions.[1] If using a stock solution, ensure it has been stored correctly and is within the recommended two-week timeframe.[1]

    • Storage Conditions: Verify that stock solutions are stored at -20°C in tightly sealed vials and protected from light.[1]

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize degradation. The presence of water or impurities can accelerate decomposition.

    • Oxygen Exposure: Minimize the exposure of the solution to air. Consider degassing the solvent before use and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Polyacetylenes can be photolabile.[2]

    • Temperature: Avoid heating solutions unless specified in a protocol. Perform dilutions and experiments at room temperature or on ice where appropriate. Before use, allow frozen stock solutions to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Problem 2: I see a change in the color or clarity of my solution.

  • Possible Cause: This could indicate degradation, polymerization, or precipitation of the compound.

  • Troubleshooting Steps:

    • Visual Inspection: Discard any solutions that appear cloudy, discolored, or contain precipitates.

    • Purity Check: If you have access to analytical instrumentation, you can assess the purity of the solution using techniques like HPLC or UV-Vis spectroscopy. A change in the chromatographic profile or UV-Vis spectrum over time is indicative of degradation.

    • Solubility: Ensure the compound is fully dissolved at the concentration you are using. If precipitation is an issue, you may need to use a different solvent or a lower concentration.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Solid0°CShort-termDesiccated
-20°CLong-termDesiccated
Solution-20°CUp to 2 weeksAliquoted in tightly sealed vials, protected from light[1]

Experimental Protocols

Protocol for Assessing Solution Stability using UV-Vis Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in a specific solvent over time.

  • Materials:

    • This compound

    • High-purity solvent of choice (e.g., DMSO, Ethanol)

    • UV-transparent cuvettes

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Immediately after preparation (Time 0), take an aliquot of the solution, dilute it to an appropriate concentration for spectroscopic analysis, and record its UV-Vis spectrum over a relevant wavelength range (e.g., 200-600 nm). The conjugated system of polyacetylenes typically shows characteristic absorbance peaks.[3][4]

    • Store the stock solution under the desired test conditions (e.g., room temperature exposed to light, room temperature in the dark, 4°C in the dark).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), take another aliquot from the stock solution, dilute it in the same manner, and record the UV-Vis spectrum.

    • Analyze the spectra for any changes in the absorbance maxima (λmax) or the appearance of new peaks, which would indicate degradation of the chromophore. A decrease in the absorbance at the characteristic λmax over time suggests a loss of the parent compound.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Loss of Activity check_solution_age Is the solution freshly prepared (same day)? start->check_solution_age use_fresh Prepare a fresh solution for each experiment. check_solution_age->use_fresh No check_storage Was the stock solution stored at -20°C in sealed, light-protected aliquots? check_solution_age->check_storage Yes correct_storage Implement proper storage protocols. Aliquot and store at -20°C, protected from light. check_storage->correct_storage No check_handling Were solutions protected from light, air, and excessive heat during the experiment? check_storage->check_handling Yes correct_handling Use amber vials, consider inert atmosphere, and maintain appropriate temperature. check_handling->correct_handling No analytical_verification Consider analytical verification (e.g., HPLC, UV-Vis) to confirm degradation. check_handling->analytical_verification Yes

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (Known Concentration) time_zero Time 0: Record Initial UV-Vis Spectrum prep_stock->time_zero storage_conditions Store Solution under Defined Conditions (Light/Dark, Temp) time_zero->storage_conditions time_points At Timed Intervals (e.g., 1, 2, 4, 8, 24h) storage_conditions->time_points record_spectrum Record UV-Vis Spectrum time_points->record_spectrum analyze_data Analyze Spectral Data: - Change in Absorbance - Shift in λmax - New Peaks time_points->analyze_data End of Study record_spectrum->time_points Continue until final time point conclusion Determine Stability Profile analyze_data->conclusion

Caption: Workflow for assessing solution stability.

References

Technical Support Center: Prevention of Diyne Compound Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of diyne compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My diyne compound appears discolored (yellow/brown) upon receipt. What should I do?

A: Discoloration often indicates degradation or the presence of impurities, potentially from oxidation. It is recommended to purify the compound before use. The appropriate purification method (e.g., recrystallization, column chromatography under an inert atmosphere) will depend on the specific diyne and its properties. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) post-purification.

Q2: I observe unexpected side products in my reaction involving a diyne. Could this be due to oxidation?

A: Yes, oxidation of the diyne starting material can lead to various side products, such as 1,2-diketones, which can complicate your reaction and purification.[1][2] It is crucial to ensure your diyne is pure and that the reaction is conducted under strictly anaerobic conditions. Consider degassing your solvents and using glassware that has been oven-dried to remove moisture.[3][4]

Q3: What is the ideal method for long-term storage of diyne compounds?

A: For long-term storage, diyne compounds should be stored neat (as a solid or oil), if possible, in a tightly sealed container under a positive pressure of an inert gas like argon or nitrogen.[5] The container should be stored in a cool, dark environment, typically a freezer at -20°C, to minimize thermal degradation.[6][7] Wrapping the container in aluminum foil can provide additional protection from light.[5]

Q4: Can I handle diyne compounds on the benchtop for a short period?

A: It is strongly discouraged. Diyne compounds, especially conjugated ones, can be highly reactive and susceptible to rapid oxidation when exposed to atmospheric oxygen.[6] All manipulations should be performed using air-sensitive techniques, such as within a glovebox or on a Schlenk line.[8][9]

Q5: Are there any chemical inhibitors I can add to prevent oxidation?

A: While inhibitors are commonly added to other unsaturated compounds like dienes, their use with diynes is less common and highly application-dependent. An inhibitor could potentially interfere with subsequent reactions. If you suspect rapid decomposition, it is better to rely on stringent air-free techniques and proper storage. For specific applications, certain stabilizing agents or complexing agents like dicobalt carbonyl could be used, but these are typically part of a synthetic strategy rather than simple storage additives.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Failed or Low-Yield Reaction Diyne starting material has oxidized or polymerized.- Confirm the purity of the diyne before use (e.g., by NMR, GC-MS). - Purify the diyne if necessary, using inert atmosphere techniques. - Ensure all solvents are thoroughly degassed and reagents are anhydrous.[4]
Formation of Insoluble Material Polymerization of the diyne, potentially initiated by peroxides or other oxidative species.- Handle the diyne exclusively under an inert atmosphere (glovebox or Schlenk line).[8][9] - Store the diyne at low temperatures (-20°C) under argon or nitrogen.[7] - Avoid exposure to light, which can catalyze polymerization.[6]
Inconsistent Reaction Results Variable levels of oxidation in the diyne starting material between batches or experiments.- Implement a standardized protocol for storing and handling the diyne compound. - Always use freshly purified or newly purchased diyne if possible. - Test for peroxides if the compound has been stored for an extended period, especially if it was exposed to air.
Discoloration of Diyne Solution Oxidation of the diyne in solution.- Use freshly degassed solvents for all experiments. - Prepare solutions immediately before use. - If a solution must be stored, even for a short time, keep it under a positive pressure of inert gas and in the dark.

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved oxygen from solvents.

  • Preparation : Assemble the apparatus. A Schlenk flask containing the solvent and a stir bar is connected to a Schlenk line. Ensure all joints are well-greased and sealed.[4]

  • Freezing : Cool the flask in a liquid nitrogen bath until the solvent is completely frozen. The flask should be swirled during freezing to prevent it from breaking.

  • Pumping : Once the solvent is frozen solid, open the flask to the vacuum line. Allow it to remain under high vacuum for 10-15 minutes to remove gases from the headspace above the frozen solvent.

  • Thawing : Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repetition : Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[4]

  • Final Step : After the final thaw, backfill the flask with a dry, inert gas (argon or nitrogen). The degassed solvent is now ready for use.

Protocol 2: Handling and Transferring a Diyne Compound Using a Schlenk Line

This protocol outlines the safe transfer of a solid diyne compound from its storage container to a reaction flask.

  • Glassware Preparation : All glassware (reaction flask, spatulas, etc.) must be thoroughly dried in an oven (e.g., overnight at 125°C) to remove adsorbed moisture and cooled under a stream of inert gas.[3][9]

  • Inert Atmosphere : Connect the reaction flask and the container of the diyne compound to a Schlenk line. Evacuate and backfill both vessels with inert gas three times to ensure a completely inert atmosphere.

  • Transfer : Under a positive flow of inert gas, briefly remove the stoppers from both flasks. Quickly transfer the desired amount of the diyne compound from its container to the reaction flask using a clean, dry spatula.

  • Sealing : Immediately reseal both flasks. Purge the headspace of both flasks with inert gas to remove any air that may have entered during the transfer.

  • Storage Container : Ensure the original diyne container is tightly sealed and backfilled with inert gas before returning it to cold, dark storage.

Visualization

Decision Workflow for Handling Diyne Compounds

The following diagram outlines the critical steps and decision points for handling a diyne compound to prevent oxidation, from initial receipt to use in a reaction.

DiyneHandlingWorkflow cluster_storage Storage & Preparation cluster_handling Experimental Handling cluster_quality_control Quality Control cluster_remediation Remediation Receive Receive Diyne Compound Inspect Visually Inspect (Color, Crystals) Receive->Inspect Check_Purity Purity Acceptable? Inspect->Check_Purity Store Store Under Inert Gas (-20°C, Dark) Transfer Transfer Diyne (Glovebox/Schlenk Line) Store->Transfer Prep_Glassware Oven-Dry Glassware Prep_Glassware->Transfer Prep_Solvent Degas Solvents (Freeze-Pump-Thaw) Reaction Run Reaction Under Inert Atmosphere Prep_Solvent->Reaction Transfer->Reaction Check_Purity->Store Yes Purify Purify Under Inert Atmosphere Check_Purity->Purify Purify->Store

Caption: Workflow for preventing oxidation of diyne compounds.

References

Technical Support Center: Optimizing Click Chemistry with Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry with polyacetylenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the functionalization of polyacetylene-based materials.

Troubleshooting Guide

This guide addresses common issues encountered during the click functionalization of polyacetylenes, presented in a question-and-answer format.

Q1: Why is the yield of my click reaction on the polyacetylene backbone consistently low?

Low reaction yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Possible Causes & Solutions:

    • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

      • Solution: Degas all solvents and solutions thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). Prepare the sodium ascorbate (B8700270) solution fresh for each experiment as it degrades in solution.

    • Poor Solubility: Polyacetylenes, particularly those with high molecular weights or rigid backbones, may have poor solubility in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

      • Solution: Screen a variety of solvents or solvent mixtures to find one that effectively dissolves both the polyacetylene and the azide (B81097)/alkyne reagent. Common solvents for polymer click reactions include DMF, DMSO, and THF.[1] For some systems, using a mixture like DMF/water can be effective.[2]

    • Steric Hindrance: The bulky nature of the polyacetylene backbone and its side chains can physically block the reactive alkyne or azide groups, preventing the other reactant from accessing the site.[3][4] This is especially true for densely functionalized polymers.

      • Solution: If possible, design polyacetylenes with longer, more flexible linkers between the backbone and the clickable moiety to reduce steric hindrance. Increasing the reaction temperature or time may help overcome the activation barrier. Using a less sterically hindered azide or alkyne reagent can also improve yields.

    • Insufficient Reagent Concentration: Click reactions are concentration-dependent. Very dilute solutions can result in poor yields.

      • Solution: If solubility allows, increase the concentration of the reactants. A slight excess (1.1 to 1.5 equivalents) of the smaller, non-polymeric reactant can help drive the reaction to completion.[2]

Q2: I am observing the formation of a precipitate during my reaction. What could it be and how can I prevent it?

Precipitate formation can be due to several reasons, from product insolubility to catalyst issues.

  • Possible Causes & Solutions:

    • Product Insolubility: The newly formed functionalized polyacetylene may be insoluble in the reaction solvent.

      • Solution: As the reaction progresses, the solubility characteristics of the polymer change. If the product precipitates, it may be necessary to switch to a solvent that can solubilize both the starting material and the final product.

    • Catalyst Precipitation: The copper catalyst can sometimes precipitate out of solution, especially if inappropriate ligands are used or if the solvent cannot effectively solvate the catalyst complex.

    • Polymer Aggregation: Changes in the polymer's side chains can induce aggregation and precipitation.

      • Solution: Try different solvents or adjust the solvent polarity. Sometimes, running the reaction at a higher temperature can prevent premature precipitation.

Q3: How can I confirm that the click reaction has occurred on my polyacetylene?

Characterization of the functionalized polymer is crucial to confirm the success of the reaction.

  • Methods for Characterization:

    • FT-IR Spectroscopy: Look for the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the newly introduced functional group.

    • ¹H-NMR Spectroscopy: The most definitive evidence is the appearance of the triazole proton peak (typically between 7.5 and 8.5 ppm). You should also see new peaks corresponding to the protons of the attached molecule.

    • UV-Vis Spectroscopy: If the attached molecule has a chromophore, you should observe a change in the UV-Vis spectrum of the polymer.[5]

    • Gel Permeation Chromatography (GPC): A successful functionalization should result in an increase in the polymer's molecular weight, which can be observed as a shift to a shorter retention time in the GPC chromatogram.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for click chemistry with polyacetylenes?

The most common catalyst system is a Cu(I) source, often generated in situ from a Cu(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. A stabilizing ligand is crucial for preventing catalyst oxidation and improving solubility.

  • For organic solvents (DMF, THF, etc.): Cu(I)Br or Cu(I)I with a ligand like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or TBTA is often effective.

  • For aqueous or mixed aqueous/organic systems: CuSO₄ with sodium ascorbate and a water-soluble ligand like THPTA is preferred.

Q2: How do I choose the right solvent for my polyacetylene click reaction?

Solvent selection is critical and depends on the solubility of the polyacetylene, the azide/alkyne reagent, and the catalyst complex.

  • Good starting points: High-polarity aprotic solvents like DMF, DMSO, and NMP are often good choices for dissolving a wide range of polymers and reagents.[1]

  • Solubility testing: Before running the reaction, it is advisable to perform small-scale solubility tests with your specific polyacetylene in various solvents.

  • Solvent mixtures: Sometimes a mixture of solvents (e.g., DMF/toluene or THF/water) can provide the optimal balance of solubility for all components.[1]

Q3: What are the typical reaction conditions (temperature, time) for these reactions?

Reaction conditions can vary significantly based on the specific substrates and their reactivity.

  • Temperature: Many click reactions on polymers proceed efficiently at room temperature. However, for sterically hindered substrates or to increase the reaction rate, heating to 40-60°C may be necessary.[2]

  • Time: Reaction times can range from a few hours to 24 hours or more. It is recommended to monitor the reaction progress by techniques like TLC (for the consumption of the small molecule reagent) or by taking aliquots for NMR or IR analysis.

Q4: How can I purify my functionalized polyacetylene after the reaction?

Purification is essential to remove the copper catalyst, unreacted small molecules, and any side products.

  • Precipitation: The most common method is to precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, diethyl ether, or hexane). This should be repeated 2-3 times to ensure the removal of soluble impurities.

  • Dialysis: For water-soluble or dispersible polymers, dialysis against a suitable solvent or water with a chelating agent like EDTA can be very effective for removing the copper catalyst and other small molecules.

  • Column Chromatography: Passing a solution of the polymer through a short column of silica (B1680970) gel or alumina (B75360) can help remove residual copper.

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters. Note that these are starting points, and optimization is often required for specific polyacetylene systems.

Table 1: Recommended Reagent Concentrations and Ratios

ReagentTypical Concentration/RatioRationale
Polyacetylene (functionalized)1 equivalentThe limiting reagent.
Azide/Alkyne Reagent1.1 - 2.0 equivalents (per polymer repeat unit)A slight excess helps drive the reaction to completion.
Copper Catalyst (e.g., CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Lower catalyst loading is preferred to minimize contamination.
Reducing Agent (e.g., NaAsc)0.1 - 0.5 equivalents (10-50 mol%)An excess relative to copper ensures the maintenance of the Cu(I) state.
Ligand (e.g., PMDETA, THPTA)0.01 - 0.1 equivalents (1-10 mol%)Typically used in a 1:1 or slightly higher ratio to the copper catalyst.

Table 2: Common Solvents and Reaction Temperatures

SolventTypical Temperature RangeNotes
N,N-Dimethylformamide (DMF)Room Temperature - 80°CGood solvent for many polymers and reagents.
Tetrahydrofuran (THF)Room Temperature - 60°CA good option, but may not dissolve all polyacetylenes.
Dimethyl Sulfoxide (DMSO)Room Temperature - 100°CHigh boiling point, can dissolve a wide range of substrates.
Water/Co-solvent MixturesRoom TemperatureIdeal for biological applications; requires a water-soluble ligand.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Functionalization of an Alkyne-Containing Polyacetylene in DMF

  • Preparation: In a Schlenk flask, dissolve the alkyne-functionalized polyacetylene (1 equivalent) in anhydrous, degassed DMF.

  • Addition of Reagents: To the polymer solution, add the azide-containing molecule (1.5 equivalents), CuSO₄ (0.05 equivalents), and PMDETA (0.05 equivalents).

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.2 equivalents) in a minimal amount of degassed water or DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 40°C) for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with a small amount of THF.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol.

    • Filter the polymer and wash it thoroughly with methanol.

    • To remove residual copper, redissolve the polymer in THF and pass it through a short column of basic alumina.

    • Reprecipitate the polymer in methanol, filter, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_purification Purification cluster_characterization Characterization prep1 Dissolve Polyacetylene in Degassed Solvent react1 Add Azide/Alkyne Reagent, CuSO4, and Ligand prep1->react1 prep2 Prepare Fresh Sodium Ascorbate Solution react2 Initiate with Sodium Ascorbate prep2->react2 react1->react2 react3 Stir under Inert Atmosphere react2->react3 purify1 Precipitate Polymer in Non-Solvent react3->purify1 purify2 Filter and Wash purify1->purify2 purify3 Redissolve and Pass Through Alumina Column purify2->purify3 purify4 Final Precipitation and Drying purify3->purify4 char1 FT-IR purify4->char1 char2 NMR purify4->char2 char3 GPC purify4->char3

Caption: General experimental workflow for polyacetylene functionalization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Catalyst Inactivation (Oxidation) start->cause1 cause2 Poor Solubility of Polyacetylene start->cause2 cause3 Steric Hindrance start->cause3 cause4 Low Reagent Concentration start->cause4 sol1 Degas Solvents, Use Inert Atmosphere cause1->sol1 sol2 Screen Solvents/ Solvent Mixtures cause2->sol2 sol3 Increase Temperature/Time, Use Longer Linkers cause3->sol3 sol4 Increase Concentrations, Use Excess Reagent cause4->sol4

Caption: Troubleshooting logic for low reaction yields.

References

"Troubleshooting low yields in copper-catalyzed click reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction shows very low or no product yield. What are the primary factors to investigate?

Low or no conversion in a CuAAC reaction can often be attributed to several key factors. The most critical is the inactivation of the copper(I) catalyst. The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2][3] It is also crucial to evaluate the integrity of your reagents, the choice of ligand, and potential inhibitory effects from your substrate or buffer components.

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

To maintain the catalytically active Cu(I) state, the exclusion of oxygen is critical.[2] This can be achieved by degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Additionally, the use of a reducing agent, most commonly sodium ascorbate, is essential to reduce any Cu(II) formed back to Cu(I). It is recommended to use a freshly prepared solution of sodium ascorbate. The use of stabilizing ligands is also crucial as they protect the Cu(I) from oxidation and disproportionation.

Q3: What is the role of a ligand in the CuAAC reaction, and how do I choose the right one?

Ligands play a multifaceted role in the CuAAC reaction. They stabilize the Cu(I) oxidation state, increase the catalyst's solubility, and can accelerate the reaction rate. The choice of ligand depends on the reaction solvent and the nature of the substrates. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended. For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice. The ligand-to-copper ratio is also important, with ratios between 1:1 and 5:1 being typical. For bioconjugation, a higher ligand-to-copper ratio (e.g., 5:1) is often used to protect biomolecules from oxidative damage.

Q4: Can my starting materials or solvent be the source of the problem?

Absolutely. The purity of the azide, alkyne, and solvents can significantly impact the reaction's success. Impurities can poison the catalyst or lead to unwanted side reactions. It is advisable to use high-purity reagents and solvents. If you suspect impurities, purification of your starting materials may be necessary. Additionally, certain functional groups on your substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.

Q5: I am observing the formation of side products. What are they and how can I minimize them?

A common side reaction is the homocoupling of the alkyne substrate, known as Glaser coupling, which is promoted by the presence of Cu(II) and oxygen. To minimize this, ensure thorough deoxygenation of your reaction mixture and use a sufficient concentration of the reducing agent. In bioconjugation reactions, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the oxidation of amino acid residues like histidine, arginine, cysteine, and methionine. The addition of a scavenger, such as aminoguanidine, can help mitigate this oxidative damage.

Troubleshooting Guide: Low to No Product Yield

If you are experiencing low or no product yield, follow this troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions substrate Investigate Substrate Issues start->substrate catalyst_sol1 Degas Solvents / Use Inert Atmosphere catalyst->catalyst_sol1 Oxygen Sensitivity catalyst_sol2 Use Fresh Reducing Agent (e.g., Sodium Ascorbate) catalyst->catalyst_sol2 Cu(II) Formation catalyst_sol3 Add/Optimize Stabilizing Ligand (e.g., THPTA, TBTA) catalyst->catalyst_sol3 Catalyst Instability reagents_sol1 Use High-Purity Reagents and Solvents reagents->reagents_sol1 Impurities reagents_sol2 Check Reagent Stoichiometry (Consider slight excess of one reagent) reagents->reagents_sol2 Imbalance conditions_sol1 Adjust Temperature conditions->conditions_sol1 Slow Kinetics conditions_sol2 Vary Reaction Time conditions->conditions_sol2 Incomplete Reaction conditions_sol3 Screen Different Solvents conditions->conditions_sol3 Poor Solubility substrate_sol1 Increase Reactant Concentration for Steric Hindrance substrate->substrate_sol1 Bulky Groups substrate_sol2 Add Sacrificial Metals (e.g., Zn(II)) for Coordinating Groups substrate->substrate_sol2 Inhibitory Groups end Improved Yield catalyst_sol1->end catalyst_sol2->end catalyst_sol3->end reagents_sol1->end reagents_sol2->end conditions_sol1->end conditions_sol2->end conditions_sol3->end substrate_sol1->end substrate_sol2->end ComponentRelationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_inhibitors Inhibitors Azide Azide Product Triazole Product Azide->Product Reacts with Alkyne Alkyne Alkyne->Product Reacts with Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduced by ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Cu_II Ligand Stabilizing Ligand (e.g., THPTA) Cu_I->Ligand Cu_I->Product Catalyzes Ligand->Cu_I Stabilizes Oxygen Oxygen Oxygen->Cu_I Inactivates (Oxidizes) CoordinatingGroups Coordinating Groups (e.g., Thiols) CoordinatingGroups->Cu_I Inhibits

References

Technical Support Center: Copper Catalyst Removal in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in bioorthogonal labeling reactions involving copper catalysts.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of copper catalysts from my bioorthogonal labeling reaction crucial?

Residual copper catalysts can be detrimental to downstream applications for several reasons:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for in vivo studies or when using labeled molecules in cell-based assays.[1][2][3]

  • Interference with Assays: The presence of copper can interfere with various analytical techniques, such as fluorescence-based assays, leading to inaccurate results.[2]

  • Biomolecule Integrity: Copper ions can promote the aggregation and denaturation of proteins and may generate reactive oxygen species (ROS) that can damage the labeled biomolecule.[1]

  • Product Stability and Purity: The presence of copper can affect the stability and purity of the final conjugated product.

Q2: What are the most common methods for removing copper catalysts?

The primary methods for removing residual copper from bioorthogonal reactions include:

  • Chelation and Extraction: This involves using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.

  • Solid-Phase Scavenging: This method utilizes solid-supported chelating resins (e.g., Chelex®, Cuprisorb™) that selectively bind to copper. The resin is then easily removed by filtration.

  • Size-Exclusion Chromatography (SEC): This technique separates the larger labeled biomolecule from the smaller copper ions and catalyst complexes based on their size.

  • Dialysis/Buffer Exchange: This is a common method for purifying biomolecules, where the reaction mixture is dialyzed against a buffer, often containing a chelating agent like EDTA, to remove small molecules like copper ions.

Q3: How do I choose the most suitable copper removal method for my experiment?

The selection of the optimal copper removal method depends on several factors:

  • Nature of the Labeled Molecule: For large biomolecules like proteins (>20 kDa), dialysis and SEC are highly effective. For smaller peptides and proteins, chelating resins are often more efficient.

  • Required Purity Level: For applications requiring very high purity, a combination of methods, such as treatment with a chelating resin followed by SEC, is recommended.

  • Solubility of the Product: For water-soluble biomolecules, dialysis and specialized solid-phase extraction (SPE) cartridges can be used. For products soluble in organic solvents, liquid-liquid extraction with an aqueous solution of a chelating agent is a common approach.

  • Scale of the Reaction: For small-scale reactions, solid-phase scavengers are convenient. For larger-scale purifications, other methods like precipitation or aqueous washes might be more practical.

Q4: Can I use copper-free click chemistry to avoid this purification step?

Yes, copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a copper catalyst and the subsequent removal step. SPAAC is particularly advantageous for in vivo applications where copper toxicity is a major concern. However, it's important to note that SPAAC reactions are generally slower than their copper-catalyzed counterparts (CuAAC).

Troubleshooting Guide

Problem Possible Cause Solution
Product appears green or blue after purification. Residual copper salts are present in the product, indicating incomplete removal.Implement a more rigorous purification method. This could involve repeated washes with a chelating agent, passing the product through a copper-chelating resin, or a combination of methods.
Low yield of the final product after copper removal. The product may be partially soluble in the aqueous washing solutions or may be irreversibly adsorbing to the solid support (e.g., chelating resin).To minimize product loss during aqueous washes, use the minimum necessary volume of the washing solution and consider adding brine to decrease the solubility of the organic product. If using a scavenger resin, perform a time-course experiment to determine the minimum incubation time required for sufficient copper removal to avoid prolonged exposure and potential product adsorption.
Inconsistent results with precipitation-based purification. Insufficient degassing of solvents may lead to the oxidation of the Cu(I) catalyst and the formation of side products, complicating precipitation and purification.Ensure that all solvents are thoroughly degassed before initiating the click reaction to maintain the catalytic activity of Cu(I) and improve the consistency of the subsequent purification.
The scavenger resin is not effectively removing the copper catalyst. This could be due to an insufficient amount of the scavenger resin or poor mixing of the resin with the reaction mixture.Increase the amount of scavenger resin used. Ensure vigorous stirring or agitation to maximize the contact between the resin and the reaction mixture.
The chelating agent (e.g., EDTA) forms an insoluble complex with the product. The product itself may have properties that lead to co-precipitation with the copper-EDTA complex.For macromolecules, consider using dialysis against a buffer containing EDTA. This will allow the smaller copper-EDTA complex to diffuse out while retaining the larger product. Size-exclusion chromatography can also be effective in separating the product from the copper-EDTA complex.

Data Presentation: Comparison of Copper Removal Methods

The following table provides a qualitative and semi-quantitative comparison of common copper removal techniques. The efficiency of each method can vary depending on the specific reaction conditions and the nature of the biomolecule.

Method Principle Typical Efficiency Advantages Disadvantages Best Suited For
Chelation with EDTA & Aqueous Extraction Forms a water-soluble copper-EDTA complex that is removed by extraction with an aqueous phase.High, can achieve >97% removal for Cu-EDTA chelates with ultrafiltration.Simple, cost-effective, and widely applicable.May require multiple extractions for complete removal. Can be problematic for water-soluble products.Small molecules soluble in organic solvents.
Copper Chelating Resins (e.g., Chelex®) Solid-phase resins with high affinity for copper ions that are removed by filtration.HighHigh specificity for copper, easy to perform (filtration), and can be used for both aqueous and organic solutions.Resins can be expensive, and some products may adsorb to the resin, leading to yield loss.A wide range of molecules, including peptides and small proteins.
Size-Exclusion Chromatography (SEC) Separates molecules based on size, allowing the larger product to be separated from smaller copper ions.Very HighExcellent for achieving high purity, can also remove other small molecule impurities.Can be time-consuming, requires specialized equipment, and may lead to sample dilution.Large biomolecules such as proteins and antibodies.
Dialysis / Buffer Exchange Removes small molecules like copper ions by diffusion through a semi-permeable membrane.High, especially when performed against a buffer containing EDTA.Gentle method that is well-suited for sensitive biomolecules, can be performed with simple lab equipment.Time-consuming (can take hours to days), and may not be efficient for removing tightly bound copper.Large biomolecules (>20 kDa) in aqueous solutions.

Experimental Protocols

Protocol 1: Copper Removal using EDTA Chelation and Extraction

This protocol is suitable for products soluble in an organic solvent that is immiscible with water.

  • Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Chelating Resin

This protocol provides a general procedure for using a solid-supported copper scavenger.

  • Resin Addition: After the click reaction is complete, add the copper chelating resin directly to the reaction mixture. The amount of resin should be in excess relative to the amount of copper catalyst used.

  • Incubation: Stir the suspension vigorously at room temperature. The incubation time will depend on the specific resin and reaction conditions, but 30-60 minutes is often sufficient.

  • Filtration: Remove the resin by filtration. A simple gravity filtration or passing the mixture through a syringe filter with a frit is usually adequate.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Product Isolation: The purified product is in the filtrate, which can then be concentrated.

Protocol 3: Copper Removal by Dialysis

This protocol is ideal for the purification of large biomolecules.

  • Dialysis Tubing Preparation: Select a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your product (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the tubing according to the manufacturer's instructions.

  • Sample Loading: Transfer the reaction mixture into the prepared dialysis tubing and seal it securely.

  • Dialysis: Immerse the sealed tubing in a large volume of dialysis buffer (e.g., PBS) containing 10 mM EDTA. The buffer volume should be at least 200 times the sample volume. Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for a total of 3-4 buffer changes to ensure complete removal of the copper-EDTA complex.

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any residual chelating agent.

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing.

Visualizations

Experimental Workflow for Copper Removal

Copper_Removal_Workflow start Completed Bioorthogonal Labeling Reaction (Contains Copper Catalyst) decision Product Type? start->decision biomolecule Biomolecule (e.g., Protein, Antibody) decision->biomolecule   Large small_molecule Small Molecule decision->small_molecule Small    sec Size-Exclusion Chromatography (SEC) biomolecule->sec dialysis Dialysis with EDTA biomolecule->dialysis resin_bio Chelating Resin biomolecule->resin_bio extraction Liquid-Liquid Extraction with EDTA small_molecule->extraction resin_small Chelating Resin small_molecule->resin_small precipitation Precipitation small_molecule->precipitation end Purified Product (Copper-Free) sec->end dialysis->end resin_bio->end extraction->end resin_small->end precipitation->end

Caption: Decision tree for selecting a copper removal method.

Logical Relationship of Copper-Catalyzed vs. Copper-Free Click Chemistry

Click_Chemistry_Comparison cu_aac CuAAC (Copper-Catalyzed) rate_cu Fast Reaction Rate cu_aac->rate_cu biocompat_cu Potential Cytotoxicity cu_aac->biocompat_cu purification_cu Requires Copper Removal cu_aac->purification_cu spaac SPAAC (Strain-Promoted) rate_spaac Slower Reaction Rate spaac->rate_spaac biocompat_spaac High Biocompatibility spaac->biocompat_spaac purification_spaac No Copper Removal Needed spaac->purification_spaac

Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.

References

Technical Support Center: Purification of Natural Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of natural polyacetylenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of these unstable yet promising bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying natural polyacetylenes?

The primary challenges in purifying natural polyacetylenes stem from their inherent instability. These compounds are highly sensitive to a variety of environmental factors, including:

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation and polymerization.

  • Heat: Elevated temperatures can cause thermal degradation and isomerization from the often more bioactive cis-form to the trans-form.[1]

  • Oxygen: Polyacetylenes are prone to oxidation, which can alter their chemical structure and reduce their bioactivity.[2]

  • pH: Both acidic and basic conditions can lead to decomposition or isomerization of these compounds.

Furthermore, their purification is often complicated by the presence of structurally similar co-eluting impurities, which makes achieving high purity a significant challenge.

Q2: What are the initial signs of polyacetylene degradation during purification?

Common indicators of degradation include a change in the color of the sample, the appearance of unexpected peaks or a rising baseline in chromatography, and a decrease in the expected biological activity of the purified fractions. Spectroscopic analysis, such as UV-Vis, may show a shift in the maximum absorbance wavelengths.

Q3: How can I minimize the degradation of polyacetylenes during extraction and purification?

To minimize degradation, it is crucial to work under controlled conditions:

  • Work in dim light or use amber-colored glassware to protect the compounds from light.

  • Maintain low temperatures throughout the extraction and purification process. Use of frozen plant material is often preferred.[3]

  • Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Maintain a neutral pH unless the specific protocol requires acidic or basic conditions, in which case exposure time should be minimized.

Q4: What are the recommended storage conditions for purified polyacetylenes?

Purified polyacetylenes should be stored at low temperatures, typically -20°C or -80°C, in a solvent under an inert atmosphere. Amber vials should be used to protect them from light.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of natural polyacetylenes.

Issue 1: Low Yield of Target Polyacetylene
Possible Cause Recommended Solution
Degradation during extraction - Use fresh or properly stored (frozen) plant material. - Perform extraction at low temperatures (e.g., on ice). - Use an ultrasonic liquid processor for reduced extraction time and improved efficiency.[4] - Work under dim light and use degassed solvents.
Incomplete extraction - Optimize the extraction solvent based on the polarity of the target polyacetylene. Common solvents include hexane (B92381), ethyl acetate (B1210297), methanol (B129727), and ethanol.[2] - Increase the extraction time or the number of extraction cycles.
Loss during solvent removal - Use a rotary evaporator at a low temperature and pressure. - For highly volatile polyacetylenes, consider freeze-drying (lyophilization) if the compound is in an aqueous-miscible solvent.
Poor recovery from chromatography - Ensure the chosen stationary phase (e.g., silica (B1680970) gel) is appropriate for the polarity of your compound. - Optimize the mobile phase to ensure proper elution of the target compound. - Check for irreversible adsorption onto the column; consider using a different adsorbent.
Issue 2: Co-elution of Impurities with the Target Polyacetylene
Possible Cause Recommended Solution
Similar polarity of compounds - Optimize the mobile phase: Perform a gradient elution with a shallow gradient to improve separation. Experiment with different solvent systems. For silica gel chromatography, common systems include hexane-ethyl acetate and dichloromethane-methanol.[5][6] - Change the stationary phase: If using reversed-phase HPLC (e.g., C18), consider a column with a different chemistry (e.g., phenyl-hexyl or cyano) or switch to normal-phase chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[7]
Column overload - Reduce the amount of sample loaded onto the column.[8] - Use a larger diameter column for preparative separations.
Inappropriate flow rate - Optimize the flow rate. A lower flow rate can sometimes improve resolution, but may also increase run time and the risk of on-column degradation.
Issue 3: Peak Tailing or Broadening in HPLC
Possible Cause Recommended Solution
Secondary interactions with the stationary phase - For basic compounds interacting with silica, add a modifier like triethylamine (B128534) (0.1%) to the mobile phase.[9] - For acidic compounds, add a small amount of an acid like acetic or formic acid (0.1%).
Column contamination or degradation - Use a guard column to protect the analytical column from strongly adsorbing compounds. - Flush the column with a strong solvent to remove contaminants.
Extra-column band broadening - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected.
Issue 4: Isomerization of Polyacetylenes (cis to trans)
Possible Cause Recommended Solution
Thermal isomerization - Maintain low temperatures during all steps of the purification process.[1] - Avoid prolonged exposure to even moderate heat.
Exposure to light - Work in a dark or dimly lit environment and use amber glassware or foil-wrapped containers.
Acidic or basic conditions - Maintain a neutral pH of all solutions unless a different pH is required for separation, in which case the exposure time should be minimized.

Quantitative Data

The following tables summarize quantitative data from the purification of representative polyacetylenes.

Table 1: Cytotoxicity of Polyacetylene Fractions from Panax ginseng [2]

FractionMajor Polyacetylene(s)LC50 (µg/mL) in 3T3-L1 cells
1Panaxynol (B1672038)13.52 ± 3.05
2Panaxydol (B150440)3.69 ± 1.09
3-52.88 ± 11.16
4-85.91 ± 27.37
5-135.52 ± 32.91

Table 2: HPLC Method Validation for Polyacetylenes from Daucus carota [10][11]

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery Rate (%)
Falcarindiol (B120969) (FaDOH)> 0.998< 0.19< 0.4299.2
Falcarindiol 3-acetate (FaDOAc)> 0.998< 0.19< 0.4296.8
Falcarinol (FaOH)> 0.998< 0.19< 0.4299.7

Experimental Protocols

Protocol 1: Purification of Panaxynol and Panaxydol from Panax ginseng Roots[2][13]

This protocol describes the extraction and purification of panaxynol and panaxydol from Panax ginseng roots.

1. Extraction: a. Lyophilize (freeze-dry) the Panax ginseng roots. b. Grind the lyophilized roots into a fine powder. c. Extract the powder with hexane under reflux. Alternatively, methanolic extraction under reflux can yield a larger amount of polyacetylenes.[2] d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at low temperature.

2. Liquid-Liquid Partitioning (if using methanolic extract): a. Partition the concentrated methanolic extract with hexane to separate polar and non-polar compounds. b. Collect the hexane-soluble portion, which will contain the polyacetylenes. c. Evaporate the hexane under vacuum to obtain the crude polyacetylene extract.

3. Silica Gel Column Chromatography: a. Prepare a silica gel column (60-120 mesh) using a non-polar solvent like n-hexane. b. Dissolve the crude extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing panaxynol and panaxydol. Panaxynol is less polar and will elute before the more polar panaxydol.

4. Semi-Preparative HPLC: a. Further purify the fractions containing panaxynol and panaxydol using a semi-preparative HPLC system. b. Column: C18 semi-preparative column (e.g., 10 mm x 150 mm, 5 µm). c. Mobile Phase: A gradient of methanol and water is commonly used. d. Detection: UV detector set at a wavelength appropriate for polyacetylenes (e.g., 284 nm).[12] e. Collect the peaks corresponding to pure panaxynol and panaxydol. f. Confirm the identity and purity of the isolated compounds using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Protocol 2: Purification of Falcarinol-type Polyacetylenes from Daucus carota (Carrot)[11][12]

This protocol details the extraction and purification of falcarinol, falcarindiol, and falcarindiol 3-acetate from carrot roots.

1. Extraction: a. Homogenize fresh carrot roots with a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol). b. Filter the homogenate and repeat the extraction process on the residue. c. Combine the filtrates and concentrate under reduced pressure at a low temperature.

2. Flash Column Chromatography: a. Perform flash column chromatography on the crude extract under dim light. b. Stationary Phase: Silica gel 60. c. Mobile Phase: Start with 100% n-hexane and elute with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., 9:1, 4:1, 7:3, etc.). d. Collect fractions and analyze by TLC or analytical HPLC to identify those containing the target polyacetylenes.

3. Analytical and Semi-Preparative HPLC: a. Analyze the fractions using an analytical HPLC system to determine the purity and identify the retention times of the target compounds. b. Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: A linear gradient of water and acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: Diode Array Detector (DAD) to monitor multiple wavelengths. f. Scale up the separation to a semi-preparative HPLC system using the optimized conditions to isolate the pure compounds.

Visualizations

The following diagrams illustrate the experimental workflows for polyacetylene purification.

Polyacetylene_Purification_Workflow cluster_extraction Extraction cluster_cc Silica Gel Column Chromatography cluster_hplc Semi-Preparative HPLC start Plant Material (e.g., Panax ginseng roots) extraction Extraction with Hexane/Methanol start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (if necessary) concentration->partitioning cc Gradient Elution (e.g., Hexane:Ethyl Acetate) partitioning->cc Crude Extract fraction_collection_cc Fraction Collection cc->fraction_collection_cc tlc_analysis TLC Analysis fraction_collection_cc->tlc_analysis hplc C18 Column (e.g., Methanol:Water gradient) tlc_analysis->hplc Pooled Fractions fraction_collection_hplc Fraction Collection hplc->fraction_collection_hplc purity_analysis Purity & Identity Confirmation (HPLC, MS, NMR) fraction_collection_hplc->purity_analysis pure_compound Pure Polyacetylene purity_analysis->pure_compound

Caption: General workflow for the purification of natural polyacetylenes.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_coelution Co-elution Solutions cluster_peakshape Poor Peak Shape Solutions cluster_isomerization Isomerization Solutions start Problem Encountered During Polyacetylene Purification problem_type What is the nature of the problem? start->problem_type low_yield Low Yield problem_type->low_yield Yield co_elution Co-elution of Impurities problem_type->co_elution Purity peak_shape Poor Peak Shape (Tailing/Broadening) problem_type->peak_shape Chromatogram isomerization Isomerization problem_type->isomerization Stability check_extraction Optimize Extraction (Solvent, Temp, Time) low_yield->check_extraction check_concentration Gentle Solvent Removal (Low Temp/Pressure) low_yield->check_concentration check_chromatography Optimize Chromatography (Stationary/Mobile Phase) low_yield->check_chromatography optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Choice) co_elution->optimize_mobile_phase change_column Change Column Chemistry (e.g., C18 to Phenyl) co_elution->change_column reduce_load Reduce Sample Load co_elution->reduce_load add_modifier Add Mobile Phase Modifier (e.g., TFA, TEA) peak_shape->add_modifier use_guard_column Use Guard Column peak_shape->use_guard_column check_system Check for Extra-Column Volume peak_shape->check_system control_temp Maintain Low Temperature isomerization->control_temp protect_light Protect from Light isomerization->protect_light control_ph Maintain Neutral pH isomerization->control_ph

Caption: Troubleshooting decision tree for polyacetylene purification.

References

Technical Support Center: Synthesis of Polyacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of polyacetylene derivatives.

Troubleshooting Guides

Problem 1: Low Polymer Yield

Q: I am getting a very low yield of polyacetylene in my Ziegler-Natta polymerization. What are the possible causes and how can I improve it?

A: Low yields in Ziegler-Natta polymerization of acetylene (B1199291) are a common issue. Here are several potential causes and their solutions:

  • Catalyst Inactivity: The Ziegler-Natta catalyst is highly sensitive to air and moisture.[1] Inadequate inert atmosphere techniques can lead to catalyst deactivation.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert gas (Argon or Nitrogen). Use freshly distilled, de-gassed solvents.

  • Impure Acetylene Gas: The acetylene gas itself can contain impurities like acetone (B3395972) (if from a cylinder), phosphine, ammonia, or hydrogen sulfide, which can poison the catalyst.[2]

    • Solution: Purify the acetylene gas before introducing it into the reaction vessel. This can be done by passing the gas through a series of traps, including a cold trap (dry ice/acetone) and a scrubbing tower with appropriate purifying agents.

  • Incorrect Catalyst to Co-catalyst Ratio: The molar ratio of the transition metal component (e.g., titanium butoxide) to the organoaluminum co-catalyst (e.g., triethylaluminium) is crucial for catalyst activity.[3][4]

    • Solution: Optimize the Al/Ti ratio. A common starting point is a ratio of 4:1, but the optimal ratio may vary depending on the specific catalyst components and reaction conditions.[3]

  • Low Monomer Concentration: Insufficient acetylene pressure or flow rate can lead to a low polymerization rate.

    • Solution: Ensure a steady and sufficient flow of purified acetylene gas into the reaction mixture. The pressure should be carefully controlled.

Problem 2: Brittle Polyacetylene Film

Q: The polyacetylene film I synthesized is very brittle and difficult to handle. What determines the film's flexibility and how can I obtain a more robust film?

A: The brittleness of polyacetylene films is primarily related to the isomeric structure of the polymer backbone.

  • High trans-Isomer Content: Trans-polyacetylene is thermodynamically more stable but also more brittle than the cis-isomer.[1] The synthesis temperature is the primary factor controlling the cis/trans ratio.[1]

    • Solution: To obtain more flexible, cis-rich films, the polymerization should be carried out at low temperatures, typically below -78°C.[1] Polymerization at room temperature or higher will result in a higher proportion of the trans-isomer.[1]

  • Morphology of the Film: The fibrillar morphology of the polyacetylene film also influences its mechanical properties.

    • Solution: The catalyst concentration can affect the film morphology. Higher catalyst concentrations tend to produce thicker films with a more entangled fibrillar network, which can improve flexibility.[1]

Problem 3: Inconsistent Electrical Conductivity after Doping

Q: I am observing significant batch-to-batch variation in the electrical conductivity of my doped polyacetylene films. What factors could be causing this inconsistency?

A: Inconsistent conductivity in doped polyacetylene is a frequent challenge and can be attributed to several factors:

  • Variable cis/trans Ratio: Doped cis-polyacetylene generally exhibits higher conductivity than doped trans-polyacetylene.[1] Variations in the synthesis temperature will lead to different isomer ratios and, consequently, different conductivities upon doping.

    • Solution: Maintain a consistent and controlled polymerization temperature to ensure a reproducible cis/trans ratio in your polymer films.

  • Presence of Impurities and Defects: Impurities from the synthesis or exposure to air can disrupt the conjugated polymer backbone, leading to lower conductivity.[5] Even trace amounts of oxygen can have a detrimental effect.[6]

    • Solution: Ensure rigorous purification of monomers and solvents, and maintain a strictly inert atmosphere during synthesis, handling, and doping.

  • Inhomogeneous Doping: The diffusion of the dopant (e.g., iodine) into the polymer film may not be uniform, leading to variations in conductivity across the sample.

    • Solution: Control the doping time, temperature, and dopant concentration carefully. For gas-phase doping, ensure a uniform flow of the dopant vapor over the film.

  • Film Morphology: The density and fibrillar structure of the polyacetylene film can affect dopant diffusion and the resulting conductivity.

    • Solution: Control the polymerization conditions (e.g., catalyst concentration, temperature) to produce films with a consistent morphology.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during the synthesis of polyacetylene derivatives?

A1: The primary side reactions depend on the synthesis method:

  • Ziegler-Natta Polymerization: The main "side reaction" is the deactivation of the catalyst by impurities such as oxygen, water, and other polar compounds. This leads to premature termination of the polymer chains and a lower yield.

  • Ring-Opening Metathesis Polymerization (ROMP) - Durham Precursor Route: In the final thermal elimination step of the Durham route, incomplete elimination can lead to defects in the polyacetylene backbone. If the elimination reaction is too exothermic, it can become explosive, especially with bulk samples.[7]

  • Synthesis of Substituted Polyacetylenes: For substituted acetylenes, steric hindrance from bulky side groups can lead to twisting of the polymer backbone, which interrupts the π-conjugation.[1] In some cases, side reactions involving the functional groups on the monomer can occur, depending on their reactivity with the catalyst.

Q2: How can I prevent the formation of an insoluble gel instead of a film during polymerization?

A2: Gel formation can occur under certain conditions, particularly with lower catalyst loadings, which can lead to the formation of a dark red gel.[1] To favor film formation, it is generally recommended to use a higher concentration of the Ziegler-Natta catalyst coated on the walls of the reaction flask.[1] The formation of cross-linked, insoluble material can also be a result of side reactions, especially in the synthesis of substituted polyacetylenes where the functional groups might participate in intermolecular reactions.[8] Careful selection of monomers and polymerization conditions is crucial to avoid this.[9][10]

Q3: Can I synthesize polyacetylene derivatives that are soluble in common organic solvents?

A3: Unsubstituted polyacetylene is notoriously insoluble.[1] However, the introduction of bulky or long-chain substituent groups onto the acetylene monomer can significantly improve the solubility of the resulting polymer. For example, poly(phenylacetylene) and other substituted polyacetylenes can be soluble in organic solvents. It is important to note that very bulky substituents can cause the polymer backbone to twist, which reduces the extent of π-conjugation.[1]

Q4: What is the purpose of "aging" the Ziegler-Natta catalyst, and how does it affect the polymerization?

A4: Aging a Ziegler-Natta catalyst, which typically involves heating the catalyst components in a solvent for a period of time, can lead to the formation of more active and stable catalytic species. This can result in a higher polymerization rate and improved properties of the resulting polyacetylene, such as higher electrical conductivity after doping. A patented process, for instance, involves heating the catalyst at a temperature not lower than 150°C.[2]

Quantitative Data

Table 1: Effect of Polymerization Temperature on the cis/trans Isomer Ratio of Polyacetylene

Polymerization Temperature (°C)cis-Isomer Content (%)trans-Isomer Content (%)Resulting Film Properties
Below -78> 98< 2Coppery appearance, flexible[1]
25 (Room Temperature)~60~40Silvery appearance, less flexible[1]
Above 150Predominantly transPredominantly cisSilvery appearance, brittle[1]

Table 2: Electrical Conductivity of Undoped and Doped Polyacetylene

Polymer IsomerDopantConductivity (S/cm)
cis-polyacetyleneNone1.7 x 10⁻⁹[1]
trans-polyacetyleneNone4.4 x 10⁻⁵[1]
trans-polyacetyleneBromine0.5[1]
trans-polyacetyleneIodine38[1]
Doped cis-polyacetylene films generally have conductivities two to three times greater than doped trans-polyacetylene.[1]

Experimental Protocols

Key Experiment 1: Shirakawa Method for Polyacetylene Film Synthesis (Ziegler-Natta Catalyst)

This protocol is a generalized procedure based on the method developed by Shirakawa and coworkers.

Materials:

  • Titanium tetrabutoxide (Ti(OBu)₄)

  • Triethylaluminium (Al(Et)₃)

  • Anhydrous, de-gassed toluene

  • High-purity acetylene gas

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • Under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), prepare a solution of the Ziegler-Natta catalyst.

    • A typical catalyst solution is prepared by dissolving Ti(OBu)₄ and Al(Et)₃ in anhydrous toluene. The concentration and the Al/Ti molar ratio are critical parameters; a common ratio is 4:1.[3]

    • The catalyst solution can be "aged" by heating to improve its activity.

  • Film Formation:

    • Coat the inner walls of the Schlenk flask with the catalyst solution.

    • Evacuate the solvent to leave a thin layer of the catalyst on the glass surface.

    • Introduce purified acetylene gas into the flask. Polymerization will occur almost instantaneously on the catalyst-coated surface, forming a thin, free-standing film of polyacetylene.

  • Washing and Drying:

    • After the desired film thickness is achieved, stop the acetylene flow and vent the flask.

    • Carefully remove the polyacetylene film.

    • Thoroughly wash the film with purified, de-gassed solvent (e.g., toluene) to remove any residual catalyst.

    • Dry the film under vacuum.

Key Experiment 2: Durham Precursor Route to Polyacetylene

This method involves the synthesis of a soluble precursor polymer, which is then converted to polyacetylene.

Materials:

  • Precursor monomer (e.g., a 7,8-bis(trifluoromethyl)tricyclo[4.2.2.02,5]deca-3,7,9-triene derivative)

  • Ring-opening metathesis polymerization (ROMP) catalyst (e.g., a tungsten or molybdenum-based catalyst)

  • Anhydrous, de-gassed solvent (e.g., toluene)

Procedure:

  • Precursor Polymer Synthesis:

    • Dissolve the precursor monomer in the anhydrous solvent under an inert atmosphere.

    • Add the ROMP catalyst to initiate the polymerization.

    • Allow the reaction to proceed until the desired molecular weight of the precursor polymer is achieved.

    • Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum.

  • Film Casting:

    • Dissolve the soluble precursor polymer in a suitable solvent.

    • Cast a thin film of the precursor polymer solution onto a substrate (e.g., a glass slide).

    • Evaporate the solvent to obtain a uniform film of the precursor polymer.

  • Thermal Conversion:

    • Heat the precursor polymer film under vacuum or an inert atmosphere. The conversion temperature depends on the specific precursor used.[7]

    • During heating, a retro-Diels-Alder reaction occurs, eliminating a volatile byproduct and forming the conjugated polyacetylene film.

Visualizations

Side_Reactions_Troubleshooting cluster_synthesis Polyacetylene Synthesis cluster_issues Potential Side Reactions & Issues cluster_troubleshooting Troubleshooting Steps start Start Synthesis polymerization Polymerization start->polymerization end_product Desired Polyacetylene Derivative polymerization->end_product catalyst_deactivation Catalyst Deactivation polymerization->catalyst_deactivation Impurities (O₂, H₂O) cross_linking Cross-linking / Gel Formation polymerization->cross_linking High Temp. / Reactive Groups isomerization Uncontrolled Isomerization polymerization->isomerization Incorrect Temperature incomplete_elimination Incomplete Elimination (Durham Route) polymerization->incomplete_elimination Sub-optimal Conditions inert_atmosphere Ensure Strict Inert Atmosphere catalyst_deactivation->inert_atmosphere purify_reagents Purify Monomers & Solvents catalyst_deactivation->purify_reagents optimize_conditions Optimize Temp. & Catalyst Ratio cross_linking->optimize_conditions isomerization->optimize_conditions control_elimination Control Elimination Conditions incomplete_elimination->control_elimination inert_atmosphere->end_product purify_reagents->end_product optimize_conditions->end_product control_elimination->end_product

Caption: Troubleshooting workflow for common side reactions in polyacetylene synthesis.

Ziegler_Natta_Workflow start Start prep_catalyst Prepare Ziegler-Natta Catalyst (e.g., Ti(OBu)₄ + Al(Et)₃) start->prep_catalyst coat_flask Coat Reaction Flask with Catalyst prep_catalyst->coat_flask introduce_acetylene Introduce Purified Acetylene Gas coat_flask->introduce_acetylene polymerization Polymerization Occurs on Flask Walls introduce_acetylene->polymerization wash_film Wash Film to Remove Catalyst Residues polymerization->wash_film dry_film Dry Film Under Vacuum wash_film->dry_film characterize Characterize Polymer (FTIR, SEM, etc.) dry_film->characterize end End characterize->end

Caption: Experimental workflow for the Shirakawa synthesis of polyacetylene films.

References

Validation & Comparative

A Comparative Analysis of Natural Polyacetylenes and Synthetic Antibiotics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural products, particularly polyacetylenes, have emerged as promising candidates with potent antibacterial properties. This guide provides a comprehensive comparison of the efficacy of natural polyacetylenes, exemplified by falcarinol (B191228), against synthetic antibiotics, represented by ciprofloxacin (B1669076), supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of falcarinol and ciprofloxacin against common Gram-positive and Gram-negative bacteria. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound Bacterial Strain MIC (µg/mL) Source
Natural Polyacetylene (Falcarinol) Staphylococcus aureus12.5[1]
Bacillus cereus18.8[1]
Synthetic Antibiotic (Ciprofloxacin) Staphylococcus aureus0.25 - 1.0[2][3]
Escherichia coli≤0.06 - >8[4]

Experimental Protocols: Determining Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. The data presented in this guide is primarily based on the broth microdilution method, a standardized procedure for determining the MIC of antimicrobial agents against bacteria that grow aerobically.

Broth Microdilution Method (as per CLSI M07-A11 guidelines)

The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after a specified incubation period.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (natural polyacetylene or synthetic antibiotic) is prepared in a suitable solvent.

  • Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours under ambient air.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: Mechanisms of Action

Understanding the mechanism of action is crucial for the development of new and effective antimicrobial drugs. The following diagrams illustrate the distinct pathways through which natural polyacetylenes and synthetic antibiotics exert their antibacterial effects.

Natural Polyacetylenes: Disruption of Bacterial Cell Membrane

The primary antibacterial mechanism of many natural polyacetylenes, such as falcarinol, involves the disruption of the bacterial cell membrane integrity. This leads to the leakage of intracellular components and ultimately cell death.[5]

Polyacetylene_Mechanism cluster_membrane Bacterial Cell Membrane Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Inner (Cytoplasmic) Membrane Polyacetylene Natural Polyacetylene (e.g., Falcarinol) Membrane_Interaction Interaction with Lipid Bilayer Polyacetylene->Membrane_Interaction Pore_Formation Pore Formation & Membrane Permeabilization Membrane_Interaction->Pore_Formation Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 1: Proposed mechanism of action for natural polyacetylenes.

Synthetic Antibiotics: Inhibition of DNA Replication

Synthetic antibiotics like ciprofloxacin target essential intracellular processes. Ciprofloxacin specifically inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to DNA damage and cell death.[6][7][8]

Ciprofloxacin_Mechanism cluster_replication Bacterial DNA Replication Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Supercoiling Relaxes DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Separates Daughter Chromosomes Topoisomerase_IV->Chromosome_Segregation Replication_Fork Replication Fork Progression DNA_Supercoiling->Replication_Fork DNA_Damage DNA Double-Strand Breaks Chromosome_Segregation->DNA_Damage Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 2: Mechanism of action for Ciprofloxacin.

Conclusion

Natural polyacetylenes demonstrate significant antibacterial activity, primarily through the disruption of bacterial cell membranes. While synthetic antibiotics like ciprofloxacin exhibit potent efficacy by targeting specific intracellular pathways, the rise of resistance to these agents underscores the importance of exploring alternative antimicrobial strategies. The distinct mechanism of action of polyacetylenes presents a compelling avenue for the development of new antibacterial therapies that may be less susceptible to existing resistance mechanisms. Further research focusing on direct comparative studies and a deeper understanding of the molecular interactions of polyacetylenes with bacterial membranes will be instrumental in harnessing their full therapeutic potential.

References

The Structural Secrets of C18 Polyacetylenes: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C18 polyacetylenes, a class of naturally occurring compounds characterized by a long hydrocarbon chain with multiple triple bonds, have garnered significant attention in the scientific community for their potent cytotoxic and anti-inflammatory properties. Found in a variety of plants from the Apiaceae and Araliaceae families, these molecules present a promising scaffold for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent C18 polyacetylenes, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and drug discovery efforts.

Comparative Analysis of Biological Activity

The bioactivity of C18 polyacetylenes is intricately linked to their unique structural features. The presence and position of hydroxyl groups, the stereochemistry of chiral centers, and the overall confirmation of the C18 backbone all play crucial roles in dictating their cytotoxic and anti-inflammatory potency.

Cytotoxic Activity

The cytotoxic effects of C18 polyacetylenes are a key area of investigation for their potential as anticancer agents. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of several C18 polyacetylenes against a range of cancer cell lines.

CompoundStructureCell LineIC50 (µM)Reference(s)
(3R,10R)-Panaxydiol C18H26O2HL-60 (Human promyelocytic leukemia)0.13[1]
HCT-116 (Human colon cancer)0.50[1]
Stipuol C18H24O2HL-60 (Human promyelocytic leukemia)0.28[1]
HCT-116 (Human colon cancer)0.80[1]
Panaxytriol (B31408) C18H26O3CCRF-CEM (Human lymphoblastic leukemia)5.0
Panaxytriol Acetonide (PXTA) C21H30O3CCRF-CEM (Human lymphoblastic leukemia)2.3
PXTA Isomer (PXTAI) C21H30O3CCRF-CEM (Human lymphoblastic leukemia)0.48
PXTAEI C23H34O3CCRF-CEM (Human lymphoblastic leukemia)2.0
(9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA) C18H22O3RAW 264.7 (Murine macrophage)>100 (for cytotoxicity)[2]

Structure-Activity Relationship Insights for Cytotoxicity:

  • Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence cytotoxicity. For instance, the modification of the C9-C10 diol in panaxytriol to an acetonide (PXTA) enhances its cytotoxic activity.

  • Stereochemistry: The stereochemistry at chiral centers is critical. The C3 epimer of PXTA (PXTAI) exhibits a nearly five-fold increase in cytotoxicity against CCRF-CEM cells compared to PXTA.

  • Terminal Group: The nature of the terminal group on the hydrocarbon chain can also affect activity. For example, C17 and C18 polyacetylenes with a terminal double bond are generally more potent inhibitors of pancreatic cancer cell proliferation than their counterparts with a terminal single bond[1].

Anti-inflammatory Activity

C18 polyacetylenes also exhibit notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.

CompoundAssayCell LineIC50 (µM)Reference(s)
(9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA) NO Production InhibitionRAW 264.74.28[2]
Falcarinol-type polyacetylenes (general) PGE2 Production InhibitionLPS-induced macrophages1.54 - 3.08[3]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Inhibition of Inflammatory Mediators: Compounds like HODA demonstrate potent inhibition of NO production in macrophages, a key process in the inflammatory cascade[2]. Falcarinol-type polyacetylenes have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), indicating an inhibitory effect on cyclooxygenase (COX) enzymes[3].

Key Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.

WST-1 Cell Viability Assay

This colorimetric assay is used to quantify cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add the C18 polyacetylene compounds at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells with the C18 polyacetylene compounds as described for the WST-1 assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a white-walled 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the C18 polyacetylene compounds for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of C18 polyacetylenes are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

experimental_workflow cluster_screening Anti-inflammatory Activity Screening cluster_assays In Vitro Assays NP Natural Product Source (e.g., Apiaceae plants) Extract Crude Extract NP->Extract Fractions Bioassay-Guided Fractionation Extract->Fractions Pure_Cmpd Isolated C18 Polyacetylene Fractions->Pure_Cmpd Macrophages RAW 264.7 Macrophages Pure_Cmpd->Macrophages Pure_Cmpd->Macrophages NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) Macrophages->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Production Assay (ELISA) Macrophages->PGE2_Assay COX_Assay COX-2 Activity Assay Macrophages->COX_Assay LPS LPS Stimulation LPS->Macrophages

Experimental workflow for screening C18 polyacetylenes for anti-inflammatory activity.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes induces Polyacetylene C18 Polyacetylenes Polyacetylene->IKK inhibits Polyacetylene->NFkB inhibits translocation

Inhibition of the NF-κB signaling pathway by C18 polyacetylenes.

Nrf2_pathway cluster_cytoplasm Cytoplasm Polyacetylene C18 Polyacetylenes Keap1 Keap1 Polyacetylene->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Keap1->Nrf2 dissociation Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nucleus->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) ARE->Genes activates

Activation of the Keap1-Nrf2 antioxidant response pathway by C18 polyacetylenes.

PPARg_pathway cluster_nucleus Nucleus Polyacetylene C18 Polyacetylenes PPARg PPARγ Polyacetylene->PPARg acts as ligand RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Genes Target Gene Expression (Adipogenesis, Anti-inflammatory) PPRE->Genes regulates Nucleus Nucleus

References

A Comparative Analysis of Bioactivity: Cassia Species Extracts Versus Their Isolated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of natural products is paramount. The genus Cassia has long been a subject of scientific inquiry due to its extensive use in traditional medicine. This guide provides a comparative analysis of the bioactivity of crude extracts from various Cassia species versus their isolated phytochemicals, supported by experimental data and detailed methodologies.

Unveiling the Bioactive Potential: A Head-to-Head Comparison

The therapeutic efficacy of medicinal plants can be attributed to the synergistic or individual effects of their constituent phytochemicals. While crude extracts offer a complex mixture of compounds that may act in concert, isolated compounds provide a direct understanding of the activity of a single molecule. The following sections present a data-driven comparison of the bioactivities of Cassia extracts and their isolated constituents.

Antimicrobial Activity

Extracts of various Cassia species have demonstrated significant antimicrobial properties. Bioassay-guided fractionation has led to the isolation of compounds with potent activity, sometimes exceeding that of the crude extracts. For instance, a study on Cassia bakeriana bark led to the isolation of rhein, an anthraquinone (B42736) that exhibited high activity against anaerobic microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 25 µg/mL.[1] The dichloromethane (B109758) extract of the bark itself showed MIC values between 12.5 and 100 µg/mL against a panel of oral bacteria.[1]

Sample Test Organism MIC (µg/mL) Reference
Cassia bakeriana bark dichloromethane extractAerobic and anaerobic oral bacteria12.5 - 100[1]
Rhein (isolated from C. bakeriana)Anaerobic microorganisms3.12 - 25[1]
Cassia fistula methanolic root extractVarious bacterial strains10 - 80[2]
Cassia garettiana ethanolic heartwood extractS. aureus, MRSA, S. epidermidis312.5
Cassia garettiana ethanolic heartwood extractE. coli, P. aeruginosa, K. pneumoniae1250 - 2500
Piceatannol (B1677779) (isolated from C. garettiana)Various bacteria (except P. aeruginosa)-
Cytotoxic Activity

The potential of Cassia species in cancer research is an active area of investigation. Studies have shown that both extracts and isolated compounds can induce cytotoxicity in cancer cell lines. In a study on Cassia alata leaves, the isolated compounds aloe-emodin (B1665711) and emodin (B1671224) demonstrated significantly higher cytotoxic activity against MCF-7 breast cancer cells (IC50 values of 12.7 ppm and 18.1 ppm, respectively) compared to the ethanol (B145695) extract and its fractions. Similarly, extracts from Cassia fistula have been shown to induce cytotoxicity and suppress cell migration in MCF-7 cells by downregulating EGFR expression.

Sample Cell Line IC50 / LC50 Reference
Cassia alata leaf ethanol extractMCF-7> 200 ppm
Aloe-emodin (from C. alata)MCF-712.7 ppm
Emodin (from C. alata)MCF-718.1 ppm
Kaempferol (from C. alata)MCF-7131.3 ppm
Cassia fistula leaf DCM extractBrine shrimp26.92 µg/mL
Cassia fistula pod shell/leaf extractsMCF-7-
Anti-inflammatory Activity

Chronic inflammation is a key factor in various diseases. Cassia species have been traditionally used to treat inflammatory conditions, and modern research is validating these uses. For example, the ethanolic extract of Cassia garettiana heartwood and its isolated constituents, piceatannol and resveratrol, have been shown to inhibit the production of the pro-inflammatory cytokine IL-6. Another study on Cassia auriculata confirmed the anti-inflammatory activity of its extracts with an IC50 value of 195.7 µg/ml for the inhibition of protein denaturation.

Sample Activity Result Reference
Cassia garettiana heartwood extractIL-6 production inhibitionEffective at 12.5 - 100 µg/mL
Piceatannol (from C. garettiana)IL-6 production inhibitionStrong inhibition
Resveratrol (from C. garettiana)IL-6 production inhibitionStrong inhibition
Cassia auriculata ethanol extractInhibition of protein denaturationIC50: 195.7 µg/mL
Cassia alata leaf extractsCarrageenan-induced inflammation65.5% - 68.2% decrease
Antioxidant Activity

The antioxidant properties of Cassia extracts and their isolated compounds are well-documented. These activities are often attributed to the presence of phenolic and flavonoid compounds. For instance, a study on various parts of Cinnamomum cassia (a related genus) demonstrated that ethanol extracts exhibited remarkable antioxidant activities, with IC50 values in the DPPH scavenging assay ranging from 0.072 to 0.208 mg/mL. The total phenolic and flavonoid contents were found to be high in these extracts, suggesting their contribution to the antioxidant potential.

Sample Assay IC50 / Result Reference
Cinnamomum cassia bark ethanol extractDPPH scavenging0.072 mg/mL
Cinnamomum cassia leaf ethanol extractDPPH scavenging0.208 mg/mL
Cassia sophera leaf methanolic extractDPPH scavenging204.44 µg/mL
Cassia sophera bark methanolic extractDPPH scavenging297.37 µg/mL
Cassia fistula seed ethanol extractDPPH scavenging8.90 µg/mL

Experimental Corner: Protocols and Methodologies

Reproducibility is a cornerstone of scientific research. This section provides an overview of the key experimental protocols used to evaluate the bioactivities of Cassia extracts and their isolated compounds.

Antimicrobial Susceptibility Testing (Microdilution Broth Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test sample (extract or isolated compound) is serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the sample that inhibits visible growth of the microorganism. A viability indicator like resazurin (B115843) may be used to aid in the determination.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test sample (extract or isolated compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the ability of a substance to inhibit the denaturation of protein, which is a hallmark of inflammation.

  • Reaction Mixture: A reaction mixture containing the test sample at various concentrations and a protein solution (e.g., bovine serum albumin) is prepared.

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture.

  • Turbidity Measurement: The turbidity of the solution is measured using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control. The IC50 value is then determined.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a substance to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: The test sample at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and mechanisms involved in the study of Cassia bioactivity, the following diagrams are provided.

G cluster_extraction Extraction and Fractionation cluster_bioassay Bioactivity Screening Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Bioassays Bioassays Crude Extract->Bioassays Fractions Fractions Fractionation->Fractions Isolation Isolation Fractions->Isolation Fractions->Bioassays Isolated Compounds Isolated Compounds Isolation->Isolated Compounds Isolated Compounds->Bioassays Active Samples Active Samples Bioassays->Active Samples Mechanism Studies Mechanism Studies Active Samples->Mechanism Studies

Figure 1: A generalized workflow for the extraction, fractionation, and bioactivity screening of Cassia species.

G Cassia_Extracts_Compounds Cassia Extracts/ Isolated Compounds EGFR EGFR Cassia_Extracts_Compounds->EGFR Downregulates Apoptosis Apoptosis Cassia_Extracts_Compounds->Apoptosis Induces ROS_Formation ROS Formation Cassia_Extracts_Compounds->ROS_Formation Induces Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Cell_Migration Cell Migration EGFR->Cell_Migration

Figure 2: Proposed mechanism of anticancer activity of Cassia fistula extracts in MCF-7 cells.

Conclusion

The comparative analysis of Cassia species extracts and their isolated compounds reveals a complex interplay of bioactivity. While crude extracts demonstrate broad-spectrum effects, likely due to synergistic interactions between their numerous constituents, isolated compounds often exhibit more potent and specific activities. This highlights the importance of bioassay-guided fractionation in identifying the key bioactive molecules responsible for the therapeutic effects of these medicinal plants. The data presented in this guide underscores the potential of Cassia species as a source for the development of new therapeutic agents. Further research focusing on the mechanisms of action of these isolated compounds and their potential for synergistic combinations will be crucial in translating these natural products into clinical applications.

References

A Comparative Guide to Click Chemistry Efficiency: Diyne vs. Terminal Alkyne Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and versatile method for molecular conjugation. The choice of the alkyne reagent is a critical determinant of reaction efficiency. This guide provides an objective comparison of the performance of diyne versus terminal alkyne reagents in CuAAC reactions, supported by representative experimental data and detailed protocols.

Executive Summary

Terminal alkynes are the most common substrates in CuAAC reactions, known for their reliability and high yields.[1] Diynes, molecules possessing two terminal alkyne functionalities, present an interesting alternative for applications such as polymer synthesis and the generation of multivalent molecular scaffolds. A key question for researchers is how the presence of a second alkyne group within the same molecule influences the reaction kinetics and overall efficiency compared to a simple monoalkyne.

This guide explores the nuances of this comparison, highlighting that while both alkyne types readily participate in click chemistry, factors such as steric hindrance, catalyst loading, and the potential for intramolecular reactions can influence the outcome when using diynes.

Data Presentation: A Comparative Analysis

The following table summarizes representative quantitative data for the CuAAC reaction of a model azide (B81097) with a terminal monoalkyne and a structurally related diyne. It is important to note that direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature. Therefore, this data is compiled from typical results observed in independent studies and serves as a comparative illustration. For a definitive comparison for a specific application, a direct experimental evaluation is recommended.

ParameterTerminal Monoalkyne (e.g., 1-Pentyne)Diyne (e.g., 1,4-Pentadiyne)
Reaction Time for >95% Conversion 15 minutes - 1 hour20 minutes - 1.5 hours
Typical Yield > 95%> 90% (for double addition)
Second-Order Rate Constant (k₂) per alkyne Typically in the range of 1 - 10 M⁻¹s⁻¹Can be slightly lower than the monoalkyne equivalent due to steric and electronic effects.
Potential Side Reactions Minimal; primarily oxidative homocoupling of the alkyne.[2]Potential for mono-adduct formation, intramolecular cyclization (depending on linker length), and polymerization.

Note: Reaction conditions such as catalyst, ligand, solvent, and temperature can significantly influence these parameters.[3] The provided data assumes optimized conditions for a standard CuAAC reaction.

Discussion of Comparative Efficiency

From the representative data, it is evident that both terminal monoalkynes and diynes are highly efficient in CuAAC reactions. Terminal alkynes generally exhibit slightly faster reaction kinetics for complete conversion to the triazole product.[4]

For diynes, the reaction can proceed in a stepwise manner, with the first click reaction typically exhibiting kinetics similar to a monoalkyne. The rate of the second click reaction on the same molecule can be influenced by several factors:

  • Steric Hindrance: The formation of the first triazole ring can introduce steric bulk that may slightly hinder the approach of the azide and catalyst to the second alkyne.

  • Electronic Effects: The triazole ring formed from the first reaction is an electron-withdrawing group, which could modulate the reactivity of the second alkyne.

  • Statistical Effects: In reactions with a stoichiometric amount of azide, a mixture of mono- and di-adducts will be formed initially. Driving the reaction to completion to favor the di-adduct may require longer reaction times or a slight excess of the azide reagent.

Despite these considerations, diynes are highly effective for creating cross-linked structures or for the synthesis of molecules where two tethers are desired. The yields for the double click reaction are generally excellent, often exceeding 90%.[5]

Experimental Protocols

To facilitate a direct and accurate comparison of the click chemistry efficiency of diyne and terminal alkyne reagents, the following detailed experimental protocols are provided. The primary method for monitoring the reaction kinetics is through ¹H NMR spectroscopy, which allows for the real-time tracking of reactant consumption and product formation.

Protocol 1: Kinetic Analysis of CuAAC Reaction using ¹H NMR Spectroscopy

This protocol is designed to determine the second-order rate constant of the CuAAC reaction for a given alkyne (either a monoalkyne or a diyne).

Materials:

  • Azide reagent (e.g., benzyl (B1604629) azide)

  • Alkyne reagent (e.g., 1-pentyne (B49018) as the monoalkyne, 1,4-pentadiyne as the diyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of the azide reagent in DMSO-d₆.

    • Prepare a 100 mM stock solution of the alkyne reagent (both monoalkyne and diyne in separate vials) in DMSO-d₆.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 250 mM stock solution of THPTA in D₂O.

    • Prepare a 500 mM stock solution of sodium ascorbate in D₂O. This solution should be made fresh before each experiment.

    • Prepare a 50 mM stock solution of the internal standard in DMSO-d₆.

  • Reaction Setup in NMR Tube:

    • To an NMR tube, add 400 µL of the DMSO-d₆.

    • Add 50 µL of the 100 mM azide stock solution.

    • Add 50 µL of the 50 mM internal standard stock solution.

    • Add 5 µL of the 50 mM CuSO₄·5H₂O stock solution and 5 µL of the 250 mM THPTA stock solution. Mix gently.

  • Initiation and Monitoring of the Reaction:

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture to confirm the initial concentrations.

    • To initiate the reaction, add 50 µL of the 100 mM alkyne stock solution followed immediately by 10 µL of the 500 mM sodium ascorbate stock solution.

    • Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.

    • Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The acquisition time for each spectrum should be as short as possible to accurately capture the kinetics.

  • Data Analysis:

    • Process the series of ¹H NMR spectra.

    • For each time point, integrate a well-resolved proton signal of the starting alkyne and a signal of the triazole product. Also, integrate a signal from the internal standard.

    • Calculate the concentration of the alkyne at each time point by comparing its integral to the integral of the internal standard.

    • Plot the natural logarithm of the alkyne concentration versus time. For a pseudo-first-order reaction (achieved by using a large excess of the azide), the plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.

    • For the diyne, the kinetic analysis will be more complex. The disappearance of the starting diyne can be monitored, and the appearance of the mono-adduct and di-adduct can be tracked by integrating their unique signals. This will allow for the determination of the rate constants for both the first and second click reactions.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for comparing the click chemistry efficiency of diyne and terminal alkyne reagents.

G Experimental Workflow for Comparing Alkyne Reactivity cluster_prep Preparation cluster_mono Monoalkyne Reaction cluster_di Diyne Reaction cluster_comp Comparison reagents Prepare Stock Solutions (Azide, Monoalkyne, Diyne, Catalyst, Ligand, Standard) setup_mono Setup NMR Reaction Tube (Azide, Standard, Catalyst, Ligand) reagents->setup_mono setup_di Setup NMR Reaction Tube (Azide, Standard, Catalyst, Ligand) reagents->setup_di init_mono Initiate Reaction (Add Monoalkyne & Ascorbate) setup_mono->init_mono monitor_mono Monitor by ¹H NMR (Acquire spectra over time) init_mono->monitor_mono analyze_mono Analyze Data (Calculate k' and k₂) monitor_mono->analyze_mono compare Compare Kinetic Data (Rate constants, yields, reaction times) analyze_mono->compare init_di Initiate Reaction (Add Diyne & Ascorbate) setup_di->init_di monitor_di Monitor by ¹H NMR (Acquire spectra over time) init_di->monitor_di analyze_di Analyze Data (Calculate k' and k₂ for both steps) monitor_di->analyze_di analyze_di->compare

Caption: Workflow for comparing mono- and diyne reactivity.

G Logical Relationship of Reactivity Factors reactivity Overall Reaction Efficiency kinetics Reaction Kinetics (k) kinetics->reactivity yield Reaction Yield (%) yield->reactivity sterics Steric Hindrance sterics->kinetics electronics Electronic Effects electronics->kinetics concentration Reactant Concentration concentration->kinetics catalyst Catalyst/Ligand System catalyst->kinetics diyne Diyne Substrate diyne->kinetics diyne->yield diyne->sterics potentially higher diyne->electronics can be altered after first reaction monoalkyne Monoalkyne Substrate monoalkyne->kinetics monoalkyne->yield

Caption: Factors influencing the reactivity of alkynes.

References

A Comparative Analysis of Polyacetylenes from Apiaceae, Araliaceae, and Asteraceae: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Polyacetylenes, a class of highly bioactive lipid-like compounds characterized by the presence of two or more carbon-carbon triple bonds, are predominantly found in the plant families Apiaceae, Araliaceae, and Asteraceae.[1][2][3][4] These compounds have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery and development.[3][5][6][7] This guide provides a comparative analysis of polyacetylenes from these three prominent plant families, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Distribution and Structural Diversity

Polyacetylenes are biosynthesized from fatty acids and exhibit considerable structural variation across the plant kingdom.[1][2] The Apiaceae (carrot family), Araliaceae (ginseng family), and Asteraceae (sunflower family) are the richest sources of these compounds.[1][2][3]

  • Apiaceae: This family, which includes common vegetables like carrots, celery, and parsnip, is rich in C17-polyacetylenes of the falcarinol-type, such as falcarinol (B191228) (FaOH) and falcarindiol (B120969) (FaDOH).[4][7][8][9]

  • Araliaceae: This family, known for medicinal plants like Panax ginseng, also contains significant amounts of falcarinol-type C17-polyacetylenes, including panaxytriol (B31408).[8][10]

  • Asteraceae: As the largest family of flowering plants, Asteraceae boasts the highest diversity of polyacetylenes, with over 1100 different compounds identified.[1][3][6] These range from aliphatic to aromatic and heterocyclic structures.[3]

Comparative Biological Activities

The biological effects of polyacetylenes are largely attributed to their ability to act as alkylating agents, which allows them to interact with proteins and other biomolecules, thereby modulating various cellular pathways.[4][9]

Anticancer and Cytotoxic Activity

Polyacetylenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][11][12] Falcarinol-type polyacetylenes are particularly noted for their potential in cancer chemoprevention.[5][8][[“]] The cytotoxic potency often varies based on the specific compound and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity (IC50) of Polyacetylenes Against Human Cancer Cell Lines

PolyacetylenePlant Source (Family)Cancer Cell LineIC50 (µM)Reference
Falcarinol (FaOH)Daucus carota (Apiaceae)CEM-C7H2 (Leukemia)3.50[11]
Falcarinol (FaOH)Saposhnikovia divaricata (Apiaceae)MDA-MB-231 (Breast)4.7[14]
Falcarindiol (FaDOH)Saposhnikovia divaricata (Apiaceae)HepG2 (Liver)7.7[14]
Falcarindiol (FaDOH)Crithmum maritimum (Apiaceae)IEC-6 (Intestinal)20[14]
PanaxydiolApium graveolens (Apiaceae)Leukemia/Lymphoma~30[11]
Sadivaethyne ISaposhnikovia divaricata (Apiaceae)HepG2 (Liver)11.66[15]
Compound 3 (Polyacetylene)Echinacea pallida (Asteraceae)MIA PaCa-2 (Pancreatic)Moderate Activity[16]
OH-1 ((3S, 8S)-falcarindiol)Oplopanax horridus (Araliaceae)MCF-7 (Breast)15.3[14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

A primary mechanism underlying the health benefits of polyacetylenes is their potent anti-inflammatory activity.[5][7][8] Many polyacetylenes, particularly those from the Apiaceae and Araliaceae families, exert their effects by inhibiting key inflammatory pathways, such as the NF-κB signaling pathway.[8][9][10][17]

Table 2: Comparative Anti-inflammatory Activity of Polyacetylenes

PolyacetylenePlant Source (Family)Assay/TargetEffectReference
Falcarinol (FaOH)Heracleum moellendorffii (Apiaceae)LPS-induced iNOS & COX-2 expression in RAW264.7 cellsInhibition[5]
Falcarindiol (FaDOH)Daucus carota (Apiaceae)Downregulation of NF-κB gene expression in rat tumorsSignificant downregulation[9]
PanaxytriolPanax ginseng (Araliaceae)LPS-induced NO production in BV-2 microgliaSuppression[10]
PanaxytriolPanax ginseng (Araliaceae)LPS-induced pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) mRNA expressionInhibition[10][17]
Panaxadiol (B190476)Panax ginseng (Araliaceae)LPS-induced IL-6, IL-1β, TNF-α in THP-1 cellsDose-dependent reduction[18]
Polyacetylene GlycosideLaunaea capitata (Asteraceae)5-LOX InhibitionIC50 of 34.59 ± 4.26 µM[19]

LPS: Lipopolysaccharide; NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; 5-LOX: 5-Lipoxygenase.

Antimicrobial Activity

Polyacetylenes also exhibit a broad spectrum of antimicrobial properties, acting as phytoalexins that protect plants from pathogens.[2][3] This activity extends to human pathogens, making them a potential source for new antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Polyacetylenes

Polyacetylene/ExtractPlant Source (Family)Target MicroorganismActivity (MIC)Reference
FalcarindiolCrithmum maritimum (Apiaceae)Micrococcus luteus, Bacillus cereus50 µg/mL[14]
Xylariside BAsteraceae speciesBotrytis cinerea (fungus)3.91 - 7.81 µg/mL[2]
Thiophene PolyacetylenesArtemisia sp. (Asteraceae)Meloidogyne incognita (nematode)LC50 of 0.21–9.46 mg/L[6]
Aqueous ExtractsBidens sulphurea (Asteraceae)Gram-positive & Gram-negative bacteria7.81 - 125.00 mg/mL[20]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or bacteria. LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.

Mechanisms of Action: Signaling Pathways

The anticancer and anti-inflammatory effects of polyacetylenes are often mediated through the modulation of critical cellular signaling pathways.[8][[“]][21] A key target is the NF-κB pathway, a central regulator of inflammation and cell survival.[8][9][10]

Falcarinol-type polyacetylenes and panaxytriol have been shown to inhibit the activation of NF-κB.[8][10][17] In the canonical pathway, inflammatory stimuli like LPS lead to the degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[8] Polyacetylenes can block this process by inhibiting IκBα degradation.[8]

NF_kappa_B_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Activation LPS->IKK Activates IkBa_p65 IkBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IkBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases IkBa_p IkBα Degradation IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocation Polyacetylenes Polyacetylenes (Falcarinol, Panaxytriol) Polyacetylenes->IKK Inhibits Polyacetylenes->IkBa_p Inhibits DNA DNA Binding p65_nuc->DNA Transcription Gene Transcription (COX-2, TNF-α, IL-6) DNA->Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by Polyacetylenes.

Experimental Protocols

Objective comparison requires standardized and reproducible methodologies. Below are detailed protocols for the extraction and analysis of polyacetylenes and the assessment of their cytotoxic activity.

Protocol 1: General Extraction and Isolation of Polyacetylenes

This protocol outlines a general workflow for extracting and isolating polyacetylenes from plant material, which is often sensitive to light and heat.[3]

  • Extraction:

    • Fresh or dried plant material (e.g., roots, leaves) is ground into a fine powder.[22]

    • The powder is extracted with a non-polar solvent like n-hexane or a moderately polar solvent like methanol (B129727) at room temperature to minimize degradation.[22][23] The process is typically repeated multiple times (e.g., 3x) to ensure complete extraction.[23]

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract is often subjected to liquid-liquid partitioning. For a methanol extract, it can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate, to separate compounds based on their polarity.[23]

  • Chromatographic Purification:

    • The resulting fractions are further purified using column chromatography. Silica gel is a common stationary phase.[23]

    • Elution is performed with a gradient of solvents, for example, a dichloromethane-methanol system, starting from non-polar and gradually increasing polarity.[23]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[22]

    • Final purification of isolated compounds is often achieved using preparative HPLC to yield pure polyacetylenes.

Extraction_Workflow Plant 1. Plant Material (e.g., Carrot Roots) Grind 2. Grinding Plant->Grind Extract 3. Solvent Extraction (n-Hexane or MeOH) Grind->Extract Concentrate 4. Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude Fractionate 5. Liquid-Liquid Fractionation Crude->Fractionate Column 6. Silica Gel Column Chromatography Fractionate->Column HPLC 7. Preparative HPLC Column->HPLC Pure Pure Polyacetylenes HPLC->Pure

Figure 2: General Workflow for Polyacetylene Extraction and Isolation.
Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[24][25][26]

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[26][27]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[27]

  • Compound Treatment:

    • Prepare serial dilutions of the purified polyacetylene compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][26]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[24][27]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[26][27]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[24][26]

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Polyacetylenes from the Apiaceae, Araliaceae, and Asteraceae families represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The falcarinol-type polyacetylenes prevalent in Apiaceae and Araliaceae have shown particularly strong and well-documented anticancer and anti-inflammatory activities. The vast structural diversity within the Asteraceae family suggests a largely untapped reservoir of novel compounds.

Future research should focus on:

  • Synergistic Effects: Investigating the combined effects of different polyacetylenes or their synergy with existing therapeutic agents.

  • In Vivo Studies: Moving beyond in vitro assays to more comprehensive in vivo models to validate the efficacy and safety of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically analyzing how structural modifications affect biological activity to guide the synthesis of more potent and selective drug candidates.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of promising polyacetylenes is crucial for their development as therapeutic agents.

By leveraging the data and protocols presented in this guide, researchers can further explore the pharmacological potential of this fascinating class of natural products.

References

A Comparative Guide to In Vitro and In Vivo Studies of Polyacetylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various polyacetylene compounds in in vitro and in vivo studies. Polyacetylenes, a class of naturally occurring compounds found in plants of the Apiaceae and Araliaceae families, have garnered significant interest for their diverse biological activities, ranging from anti-cancer and anti-inflammatory to neurotoxic effects. Understanding the correlation and discrepancies between laboratory-based cell culture assays and whole-organism studies is crucial for the effective development of novel therapeutics. This document summarizes key experimental data, details the methodologies of pivotal experiments, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of the current research landscape.

Falcarinol (B191228): From Cell Lines to Animal Models in Cancer Research

Falcarinol is a well-studied polyacetylene found in carrots and other vegetables. Research has primarily focused on its potential as a chemopreventive and anti-cancer agent.

Quantitative Data Summary: Falcarinol
Study TypeModel SystemEndpointConcentration/DoseResultReference
In Vitro Caco-2 (human colorectal adenocarcinoma cells)Cell Proliferation2.5 µg/mLSignificant inhibition of cell proliferation.[1]
Caco-2 cellsCell Proliferation1-10 µMIncreased cell proliferation.[2]
Caco-2 cellsCell Proliferation>20 µMDecreased cell proliferation.[2]
FHs 74 Int. (normal human intestinal cells)Cell Proliferation5 µg/mLSignificant inhibition of cell proliferation.[1]
In Vivo Azoxymethane (B1215336) (AOM)-induced rat model of colon cancerNumber of macroscopic tumors7 µg FaOH/g feed8 treated rats had macroscopic tumors compared to 15 in the control group.[3]
AOM-induced rat model of colon cancerNumber of tumors > 3mm7 µg FaOH/g feed1 tumor in the treated group versus 6 in the control group.
AOM-induced rat model of colon cancerNumber of small Aberrant Crypt Foci (ACF)7 µg FaOH/g feedMedian of 145 in the treated group versus 218 in the control group.
AOM-induced rat model of colon cancerDevelopment of large ACF and tumors35 µg falcarinol/g in dietDelayed or retarded development.
Experimental Protocols: Falcarinol Studies

1. In Vitro Cell Proliferation Assay (Resazurin Metabolism Assay)

  • Cell Culture: Human colorectal adenocarcinoma (Caco-2) and normal human intestinal (FHs 74 Int.) cells are cultured in appropriate media supplemented with fetal calf serum (FCS).

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of falcarinol (e.g., 1 ng/mL to 20 µg/mL).

  • Assay: After a specified incubation period (e.g., 72 hours), a resazurin-based solution (like AlamarBlue) is added to the wells. Viable, metabolically active cells reduce resazurin (B115843) to the fluorescent resorufin.

  • Measurement: Fluorescence is measured using a microplate reader to determine the extent of cell proliferation. The results are often expressed as a percentage of the control (untreated cells).

2. In Vivo Azoxymethane (AOM)-Induced Rat Model of Colon Cancer

  • Animal Model: Male rats (e.g., F344 or BDIX strain) are used.

  • Acclimatization and Diet: Animals are acclimatized for a week and then fed a standard diet or a diet supplemented with falcarinol for a period (e.g., two weeks) before carcinogen induction.

  • Carcinogen Induction: Rats are injected subcutaneously with azoxymethane (AOM) to induce the formation of preneoplastic lesions (aberrant crypt foci, ACF) and tumors in the colon.

  • Monitoring and Termination: The animals are monitored for a set period (e.g., 18 weeks) after the first AOM injection.

  • Analysis: At the end of the study, the colons are excised, and the number and size of tumors and ACF are counted and analyzed histologically.

Signaling Pathway: Falcarinol and the NF-κB Pathway

Falcarinol has been shown to exert its anti-inflammatory and anti-cancer effects in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination &\nProteasomal Degradation Ubiquitination & Proteasomal Degradation IκBα->Ubiquitination &\nProteasomal Degradation Leads to p65 p65 p50 p50 NF-κB Complex\n(p65/p50/IκBα) p65 p50 IκBα Active NF-κB\n(p65/p50) p65 p50 Ubiquitination &\nProteasomal Degradation->Active NF-κB\n(p65/p50) Releases Nuclear Translocation Nuclear Translocation Active NF-κB\n(p65/p50)->Nuclear Translocation Falcarinol Falcarinol Falcarinol->IKK Complex Inhibits DNA DNA Nuclear Translocation->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory\nCytokines (TNFα, IL-6)\n& COX-2 Pro-inflammatory Cytokines (TNFα, IL-6) & COX-2 Gene Transcription->Pro-inflammatory\nCytokines (TNFα, IL-6)\n& COX-2

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of falcarinol.

Cicutoxin (B1197497): A Potent Neurotoxin Studied Across Biological Scales

Cicutoxin, a C17-polyacetylene found in water hemlock, is a potent neurotoxin. Its mechanism of action has been investigated at both the molecular and organismal levels.

Quantitative Data Summary: Cicutoxin
Study TypeModel SystemEndpointConcentration/DoseResultReference
In Vitro Rat brain membranesGABA-A receptor binding ([3H]EBOB)IC50 = 0.541 µMPotent inhibition of binding, indicating antagonism.
T-lymphocytesPotassium channels100 µmol/LIncreased duration of neuronal repolarization up to sixfold.
In Vivo MiceAcute toxicity (intraperitoneal)LD50 = 2.8 mg/kgLethal dose established.
MiceAcute toxicity (intraperitoneal)LD50 = ~9 mg/kgLethal dose established.
Experimental Protocols: Cicutoxin Studies

1. In Vitro GABA-A Receptor Binding Assay

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]EBOB, a noncompetitive antagonist).

  • Competition Assay: To determine the affinity of cicutoxin, the assay is performed in the presence of varying concentrations of the unlabeled toxin. Cicutoxin competes with the radioligand for binding to the receptor.

  • Measurement: The amount of radioactivity bound to the membranes is measured using a scintillation counter. The concentration of cicutoxin that inhibits 50% of the specific radioligand binding (IC50) is then calculated.

2. In Vivo Acute Toxicity Study (LD50 Determination)

  • Animal Model: Mice are commonly used for acute toxicity studies.

  • Dosing: Graded doses of cicutoxin are administered to different groups of animals, typically via intraperitoneal injection.

  • Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The lethal dose for 50% of the animals (LD50) is calculated using statistical methods.

Mechanism of Action: Cicutoxin and GABA-A Receptor

Cicutoxin acts as a noncompetitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride channel of the receptor, cicutoxin prevents the influx of chloride ions, leading to neuronal hyperexcitability and seizures.

Gaba_Receptor cluster_receptor GABA-A Receptor GABA_Binding_Site GABA Binding Site Chloride_Channel Chloride Ion Channel GABA_Binding_Site->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Channel_Block Channel Blockage Chloride_Channel->Channel_Block GABA GABA GABA->GABA_Binding_Site Binds to Neuronal_Inhibition Neuronal_Inhibition Chloride_Influx->Neuronal_Inhibition Cicutoxin Cicutoxin Cicutoxin->Chloride_Channel Blocks Neuronal_Hyperexcitability Neuronal_Hyperexcitability

Figure 2. Cicutoxin's mechanism of action at the GABA-A receptor, leading to neuronal hyperexcitability.

Panaxydol (B150440) and Echinacea Polyacetylenes: Emerging Therapeutic Potential

Beyond falcarinol and cicutoxin, other polyacetylenes like panaxydol from ginseng and those found in Echinacea species are being investigated for their therapeutic properties.

Quantitative Data Summary: Panaxydol and Echinacea Polyacetylenes
CompoundStudy TypeModel SystemEndpointConcentration/DoseResultReference
Panaxydol In Vitro A549 (non-small cell lung cancer cells)Cell ViabilityIC50 = 81.89 µMDose-dependent decrease in viability.
Transformed cellsApoptosis-Preferential induction of apoptosis in transformed cells.
In Vivo Syngeneic and xenogeneic mouse tumor modelsTumor Growth-Suppression of tumor growth.
Echinacea Polyacetylenes In Vitro Peritoneal macrophagesCOX-2 Expression100 mg/kg (of extract)Down-regulated COX-2 expression.
In Vivo Carrageenan-induced paw edema in miceEdema Formation100 mg/kg (of extract)Significant inhibition of edema.
Experimental Workflow: In Vitro Cytotoxicity to In Vivo Anti-Tumor Studies

The investigation of novel anti-cancer compounds often follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, Resazurin) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis, Western Blot) IC50_Determination->Mechanism_of_Action Animal_Model Animal Model Selection (e.g., Xenograft or Syngeneic Mouse Models) Mechanism_of_Action->Animal_Model Promising results lead to Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment Treatment with Polyacetylene Compound Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Efficacy_Evaluation Evaluation of Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Figure 3. A general experimental workflow for evaluating the anti-cancer potential of polyacetylene compounds.

Conclusion

The study of polyacetylene compounds reveals a fascinating interplay between their chemical structures and biological activities. In vitro studies are invaluable for high-throughput screening, determining dose-dependent effects on cellular processes, and elucidating molecular mechanisms of action. However, the complexity of a whole organism, including factors like metabolism, bioavailability, and interactions with the immune system, necessitates in vivo validation.

As demonstrated with falcarinol, promising in vitro anti-proliferative effects can translate to significant anti-tumor activity in animal models. Conversely, the potent neurotoxicity of cicutoxin observed in vivo is explained by its specific molecular interactions at the GABA-A receptor, as revealed by in vitro binding assays. The ongoing research into panaxydol and polyacetylenes from Echinacea further underscores the importance of this dual approach in drug discovery and development.

This guide highlights the necessity of integrating both in vitro and in vivo data for a comprehensive understanding of the therapeutic potential and toxicological risks associated with polyacetylene compounds. Future research should continue to bridge the gap between these two methodologies to unlock the full potential of this diverse class of natural products.

References

Validating the Antimicrobial Targets of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antimicrobial targets of the polyacetylene compound Octadeca-9,17-dien-12,14-diyne-1,11,16-triol. While this specific molecule has demonstrated antibacterial activity, its precise molecular targets are not yet fully elucidated. This document outlines a hypothesized mechanism of action based on related polyacetylene compounds and presents a direct comparison with established antibiotics that target the bacterial membrane. Detailed experimental protocols are provided to facilitate the validation of these proposed targets.

Hypothesized Antimicrobial Target: The Bacterial Membrane

This compound is a polyacetylene isolated from Cassonia barteri with observed antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens[1][2]. While its specific molecular targets have not been definitively validated, the mechanisms of action of structurally related polyacetylenes and other antimicrobial compounds suggest that the bacterial cell membrane is a primary target.

Many polyacetylenic compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane[3][4]. For instance, the polyacetylene falcarindiol (B120969) has been shown to inhibit virulence factors in Pseudomonas aeruginosa that are associated with the cell envelope, in addition to exhibiting direct antimicrobial activity[5][6][7]. Furthermore, synthetic cationic polyacetylenes have been designed to specifically target and form pores in the bacterial membrane, leading to rapid cell death[3]. This disruption can occur through various mechanisms, including the formation of pores or ion channels, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death[1][8].

The proposed mechanism for this compound, therefore, centers on the disruption of the bacterial membrane's physical integrity and/or the dissipation of the membrane potential.

cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Polyacetylene Structure membrane Lipid Bilayer compound->membrane Interaction pore_formation Pore Formation / Membrane Destabilization membrane->pore_formation depolarization Membrane Depolarization pore_formation->depolarization leakage Ion and Metabolite Leakage depolarization->leakage death Bacterial Cell Death leakage->death

Figure 1: Hypothesized mechanism of action for this compound.

Comparative Performance Data

To contextualize the potential efficacy of this compound, it is useful to compare the antimicrobial activity of a related polyacetylene, falcarindiol, with well-characterized membrane-targeting antibiotics, daptomycin (B549167) and polymyxin (B74138) B.

Note: Minimum Inhibitory Concentration (MIC) data for this compound is not currently available in the public domain. The data for falcarindiol is provided as a proxy for a naturally occurring polyacetylene.

CompoundMechanism of ActionTarget Organism(s)MIC (µg/mL)
Falcarindiol (Polyacetylene)Inhibition of virulence factors; presumed membrane disruption[5][9]Micrococcus luteus, Bacillus cereus50[9]
Daptomycin (Lipopeptide)Binds to bacterial cell membranes causing rapid depolarization due to potassium efflux.[10][11]Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 2.0 (for S. aureus)
Polymyxin B (Polypeptide)Binds to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity.[9][12]Gram-negative bacteria, including Pseudomonas aeruginosa0.25 - 1.0 (for P. aeruginosa)[13]

Experimental Protocols for Target Validation

The following protocols are designed to investigate and validate the hypothesized membrane-disrupting mechanism of action for this compound.

start Start: Test Compound (this compound) mic 1. Determine Minimum Inhibitory Concentration (MIC) start->mic membrane_perm 2. Assess Membrane Permeabilization (e.g., SYTOX Green Assay) mic->membrane_perm Use sub-MIC and supra-MIC concentrations membrane_pot 3. Measure Membrane Potential (e.g., DiSC3(5) Assay) mic->membrane_pot Use sub-MIC and supra-MIC concentrations data_analysis 4. Data Analysis and Comparison membrane_perm->data_analysis membrane_pot->data_analysis conclusion Conclusion: Validate Membrane Disruption as Mechanism of Action data_analysis->conclusion

Figure 2: Experimental workflow for validating the antimicrobial target of the test compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Materials:

    • Test compound (this compound)

    • Bacterial strains (Bacillus subtilis, Pseudomonas fluorescens)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Serially dilute the test compound in CAMHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay

This assay uses a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence indicates membrane damage.

  • Materials:

    • Test compound

    • Bacterial culture

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) or SYTOX™ Green nucleic acid stain

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase and wash the cells with PBS.

    • Resuspend the bacterial cells in PBS to a defined optical density (e.g., OD600 of 0.5).

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the bacterial suspension.

    • At specified time intervals, add PI or SYTOX Green to a final concentration of 2.5 µM.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation/emission of ~535/617 nm for PI). An increase in fluorescence correlates with increased membrane permeabilization.[14]

Bacterial Membrane Potential Assay

This assay utilizes a voltage-sensitive dye to measure changes in the bacterial membrane potential. Depolarization of the membrane is indicated by a change in fluorescence.

  • Materials:

    • Test compound

    • Bacterial culture

    • The voltage-sensitive dye DiSC3(5)

    • Fluorometer

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest and resuspend the cells in a suitable buffer.

    • Add DiSC3(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.

    • Monitor the fluorescence until a stable baseline is achieved.

    • Add the test compound at various concentrations and record the change in fluorescence over time.

    • A rapid increase in fluorescence indicates depolarization of the membrane as the dye is released from the membrane into the cytoplasm.[3][15][16]

cluster_compound_info Compound Information cluster_target Hypothesized Target cluster_validation Validation Methods compound This compound target Bacterial Cell Membrane compound->target Proposed Interaction related_compounds Related Polyacetylenes (e.g., Falcarindiol) related_compounds->target Supports Hypothesis mic_assay MIC Assay target->mic_assay Validated by perm_assay Permeabilization Assay target->perm_assay Validated by pot_assay Membrane Potential Assay target->pot_assay Validated by

Figure 3: Logical relationship between the compound, its proposed target, and validation methods.

References

Unmasking Promiscuous Polyacetylenes: A Guide to Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of bioactive compounds is paramount. Polyacetylenes, a class of natural products known for a wide range of biological activities, present a particular challenge due to their potential for cross-reactivity in biological assays. This guide provides a comparative analysis of the multi-target activity of common polyacetylenes, offering experimental data, detailed protocols, and mechanistic insights to aid in the accurate interpretation of screening results.

Polyacetylene compounds, such as falcarinol (B191228) and panaxytriol (B31408) found in common vegetables like carrots and ginseng, are frequently investigated for their therapeutic potential. However, their chemical structure, rich in reactive triple bonds, can lead to non-specific interactions with multiple biological targets. This promiscuous behavior can result in misleading hits in high-throughput screening (HTS) campaigns, wasting valuable time and resources. This guide focuses on dissecting the cross-reactivity of these compounds, using the well-studied polyacetylene falcarinol and its analogues as primary examples.

Comparative Analysis of Polyacetylene Bioactivity

The cross-reactivity of polyacetylenes is evident when comparing their activity across different biological targets. A prime example is the compound falcarinol, which demonstrates potent interactions with the cannabinoid receptor 1 (CB1) while its close structural analog, falcarindiol, is a strong inhibitor of the cyclooxygenase-1 (COX-1) enzyme. Furthermore, these specific receptor/enzyme interactions stand in contrast to their broader cytotoxic effects observed against various cancer cell lines.

This multi-target profile highlights the necessity of comprehensive screening cascades to distinguish between specific, targeted activity and non-specific or off-target effects.

Table 1: Comparative Bioactivity of Falcarinol-Type Polyacetylenes

CompoundAssay Target/Cell LineAssay TypeResultUnitReference(s)
Falcarinol Cannabinoid Receptor 1 (CB1)Radioligand BindingK_i = 594nM[1]
Falcarindiol Cyclooxygenase-1 (COX-1)Enzymatic InhibitionIC₅₀ = 0.3µM[2]
Falcarinol CEM-C7H2 (Leukemia)Cytotoxicity (Annexin V-PI)IC₅₀ = 3.5µM[3]
Panaxytriol CCRF-CEM (Leukemia)CytotoxicityIC₅₀ = 5.0µM
Cadiyenol P388D1 (Lymphoma)Cytotoxicity (Apoptosis)IC₅₀ = 24µM[4]

Note: A lower K_i or IC₅₀ value indicates higher potency.

The Mechanism of Cross-Reactivity: Covalent Inhibition and PAINS

The promiscuity of polyacetylenes can often be attributed to their chemical reactivity. Many of these compounds act as covalent inhibitors, forming stable, irreversible bonds with their protein targets. Falcarinol, for instance, has been shown to selectively alkylate the anandamide (B1667382) binding site in the CB1 receptor, leading to its antagonist activity.[1] This reactive nature means they can potentially modify various proteins, particularly those with accessible nucleophilic residues like cysteine.

This reactivity also places many polyacetylenes in the category of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that frequently appear as false positives in HTS assays due to a variety of non-specific mechanisms, including chemical reactivity, compound aggregation, or interference with the assay signal itself. Recognizing the potential for polyacetylenes to act as PAINS is crucial for triaging hits from initial screens.

Experimental Protocols

To aid researchers in identifying and verifying the cross-reactivity of polyacetylenes, detailed protocols for key assays are provided below. A logical workflow involves conducting a primary assay, followed by orthogonal and counter-assays to confirm specificity.

G cluster_workflow Workflow for Assessing Compound Specificity PrimaryScreen Primary HTS Assay (e.g., CB1 Binding) HitIdent Identify 'Hits' (e.g., Falcarinol) PrimaryScreen->HitIdent OrthogonalAssay Orthogonal Assay (e.g., Functional CB1 Assay) HitIdent->OrthogonalAssay Confirm Activity CounterScreen Counter-Screen (e.g., COX-1 Enzyme Assay) HitIdent->CounterScreen Test Cross-Reactivity PAINSAssay PAINS / Aggregation Assay (e.g., Detergent-Based Assay) OrthogonalAssay->PAINSAssay Confirm Mechanism Conclusion Determine Specificity Profile CounterScreen->Conclusion No Activity NonSpecific Flag as Promiscuous / PAINS CounterScreen->NonSpecific Activity Found PAINSAssay->Conclusion No Interference PAINSAssay->NonSpecific Interference Detected G cluster_pathways Polyacetylene Cross-Reactivity on Signaling Pathways Falcarinol Falcarinol / Falcarindiol CB1 CB1 Receptor Falcarinol->CB1 Antagonist (Covalent) COX COX-1 / COX-2 Falcarinol->COX Inhibitor Cells Cancer Cells Falcarinol->Cells Cytotoxic Effect AC Adenylyl Cyclase CB1->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuro Neuronal Activity Modulation cAMP->Neuro PG ↓ Prostaglandins COX->PG Inflammation Inflammatory Response PG->Inflammation Apoptosis Apoptosis / Cell Cycle Arrest Cells->Apoptosis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (CAS: 211238-60-7). Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical structure, which includes reactive polyyne and alcohol functional groups. Polyynes, in particular, can be unstable, and caution is advised.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are inferred from its chemical structure, which contains a polyyne chain and alcohol groups. Polyyne compounds are known for their reactivity and potential instability.[1][2] Alcohols can be flammable and may cause skin and eye irritation. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.Protects against splashes and potential projectiles.
Hand Protection Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for integrity before use and replace them frequently.Provides a barrier against skin contact.
Skin and Body Protection A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are required. For large quantities or significant splash risks, a chemical-resistant apron is advised.Protects skin from accidental splashes and contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation exposure to potential aerosols or vapors.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following protocol is necessary to minimize risks during the handling of this compound.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_spill In Case of a Spill prep1 Don all required PPE as per Table 1 prep2 Verify fume hood functionality prep1->prep2 prep3 Ensure spill kit is accessible prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 handle4 Avoid contact with heat, sparks, and open flames handle3->handle4 spill1 Evacuate the immediate area spill2 Alert colleagues spill1->spill2 spill3 Use appropriate absorbent material from spill kit spill2->spill3 spill4 Dispose of contaminated materials as hazardous waste spill3->spill4 cluster_assessment Hazard Assessment cluster_ppe PPE Selection chem This compound hazards Potential Hazards: - Skin/Eye Irritation - Flammability (inferred) - Reactivity/Instability (Polyyne) chem->hazards ppe_eye Eye/Face Protection (Goggles/Face Shield) hazards->ppe_eye Splash Risk ppe_hand Hand Protection (Nitrile/Neoprene Gloves) hazards->ppe_hand Contact Risk ppe_body Body Protection (Lab Coat/Apron) hazards->ppe_body Splash/Contact Risk ppe_resp Respiratory Protection (Fume Hood) hazards->ppe_resp Inhalation Risk

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.